PF15 TFA
Descripción
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Propiedades
Fórmula molecular |
C46H50F3N13O8 |
|---|---|
Peso molecular |
970.0 g/mol |
Nombre IUPAC |
5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7) |
Clave InChI |
UBUIPNHJWCIQPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
PF15 TFA: A Technical Whitepaper on a Selective FLT3-ITD Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent drivers of acute myeloid leukemia (AML), conferring a poor prognosis. While tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy is often limited by resistance mechanisms. A promising alternative therapeutic strategy is the targeted degradation of the oncogenic FLT3-ITD protein. This technical guide details the profile of PF15 TFA, a potent and selective FLT3-ITD degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of FLT3-ITD, offering a distinct mechanism of action compared to traditional inhibitors. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] As a PROTAC, this compound is composed of a ligand that binds to the FLT3 kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of FLT3-ITD, marking it for subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach offers a powerful alternative to kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the oncoprotein.
The trifluoroacetate (B77799) (TFA) salt form of PF15 is commonly used in research settings. TFA is a counterion often used in the purification of synthetic peptides and small molecules.[2]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between FLT3-ITD, this compound, and the CRBN E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the selective degradation of the FLT3-ITD protein.
Signaling Pathway
FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant downstream signaling, promoting cell proliferation and survival in AML. Key signaling pathways activated by FLT3-ITD include the STAT5, PI3K/AKT, and MAPK pathways. By inducing the degradation of FLT3-ITD, this compound effectively downregulates the phosphorylation of FLT3 and its downstream effector, STAT5.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from the primary literature.[1][2]
Table 1: In Vitro Degradation and Proliferation
| Parameter | Cell Line | Value | Reference |
| DC50 | Not Specified | 76.7 nM | [1][2] |
| Anti-proliferation | MV4-11 | Good activity | [2] |
| Molm-13 | Good activity | [2] | |
| BaF3 (ITD) | Good activity | [2] | |
| BaF3 (ITD-D835V) | Good activity | [2] | |
| BaF3 (ITD-F691L) | Good activity | [2] |
Table 2: In Vivo Efficacy in Mouse Models
| Animal Model | Treatment | Outcome | Reference |
| BaF3-FLT3-ITD Xenograft | 10 mg/kg, i.p., once daily for 10 days | 58.4% tumor growth inhibition | [2] |
| 20 mg/kg, i.p., once daily for 10 days | Higher inhibitory rate than 10 mg/kg | [2] | |
| BaF3-FLT3-ITD in situ model | 20 mg/kg, i.p., twice daily for 12 days | Median survival extended to 15 days (vs. 11 days for control) | [2] |
| 40 mg/kg, i.p., once daily for 12 days | Median survival extended to 15 days (vs. 11 days for control) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on the primary literature and standard laboratory practices.[1]
Cell Culture
-
Cell Lines: MV4-11 and Molm-13 (human AML cell lines with FLT3-ITD mutation), Ba/F3 cells (murine pro-B cells) engineered to express human FLT3-ITD or its resistant mutants (ITD-D835V, ITD-F691L).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine IL-3.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis
This protocol is for assessing the degradation of FLT3 and the phosphorylation status of FLT3 and STAT5.
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound.
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the in vivo efficacy of this compound.
-
Animal Model: Female NOD/SCID mice are commonly used.
-
Tumor Implantation: Subcutaneously inject BaF3-FLT3-ITD cells into the flanks of the mice. For an in situ model, cells can be injected intravenously.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at the desired doses and schedule. The vehicle control typically consists of the formulation solution without the compound.
-
Efficacy Evaluation:
-
For subcutaneous models, measure tumor volume regularly using calipers.
-
For in situ models, monitor animal survival.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Data Analysis: Analyze tumor growth inhibition and survival data using appropriate statistical methods.
Conclusion
This compound represents a promising therapeutic agent for the treatment of FLT3-ITD-positive AML. Its ability to selectively induce the degradation of the oncoprotein FLT3-ITD through the PROTAC mechanism offers a distinct and potentially more durable anti-leukemic effect compared to traditional kinase inhibitors. The data presented in this technical guide highlight its potent in vitro and in vivo activity. The provided experimental protocols serve as a foundation for further research and development of this and similar targeted protein degraders.
References
The Role of Cereblon in PF15 TFA-Mediated Degradation of FLT3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), in the activity of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC). This compound is designed to selectively induce the degradation of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to CRBN and PROTAC Technology
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome. Cereblon (CRBN) is the substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).
PROTACs are heterobifunctional molecules that co-opt the UPS to degrade specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two. This compound is a PROTAC that utilizes a ligand for the FLT3 kinase and a pomalidomide-based ligand to recruit CRBN. By inducing the proximity of FLT3 to the CRL4^CRBN^ complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of FLT3.
Quantitative Data on this compound Activity
The efficacy of this compound is quantified by its ability to induce the degradation of its target, FLT3-ITD, and its impact on downstream cellular processes. The following tables summarize the key quantitative data reported for PF15.
| Parameter | Value | Cell Line | Reference |
| DC | 76.7 nM | MV4-11 | [1] |
| Cell Proliferation Inhibition (IC | 15.8 nM | MV4-11 | [1] |
Table 1: In Vitro Efficacy of PF15
| Parameter | Description | Reference |
| FLT3 Phosphorylation | PF15 treatment leads to a significant, dose-dependent reduction in the phosphorylation of FLT3. | [1] |
| STAT5 Phosphorylation | As a key downstream effector of FLT3 signaling, the phosphorylation of STAT5 is also markedly downregulated upon PF15-induced FLT3 degradation. | [1] |
Table 2: Impact of PF15 on Downstream Signaling
Mechanism of Action: The Role of CRBN
The central mechanism of this compound activity is the formation of a ternary complex between the FLT3-ITD protein, this compound, and the CRBN E3 ligase complex. This process can be broken down into the following key steps:
-
Binding to FLT3-ITD: The FLT3-targeting moiety of this compound binds to the kinase domain of the FLT3-ITD protein.
-
Recruitment of CRBN: The pomalidomide-based moiety of this compound binds to the thalidomide-binding pocket of CRBN.
-
Ternary Complex Formation: The binding of both ends of the PROTAC results in the formation of a stable ternary complex, bringing FLT3-ITD into close proximity with the CRL4^CRBN^ E3 ligase.
-
Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the FLT3-ITD protein.
-
Proteasomal Degradation: The polyubiquitinated FLT3-ITD is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another FLT3-ITD and CRBN molecule, acting in a catalytic manner.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and the role of CRBN.
Cell Culture
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia) cells, which are positive for the FLT3-ITD mutation, are a standard model for these studies.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO
2.
Western Blotting for Protein Degradation
-
Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control. The DC
50value is calculated as the concentration of this compound that results in a 50% reduction in the level of the target protein.
Cell Viability Assay
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® luminescent cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC
50value.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
-
Cell Treatment: Treat MV4-11 cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN or FLT3 conjugated to protein A/G magnetic beads overnight at 4°C.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FLT3 and CRBN to confirm their interaction.
Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor.
-
Immunoprecipitation: Perform immunoprecipitation of FLT3 as described in the Co-IP protocol.
-
Western Blot for Ubiquitin: Probe the Western blot of the immunoprecipitated FLT3 with an antibody against ubiquitin to detect polyubiquitinated FLT3.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in this compound activity.
Caption: Mechanism of this compound-induced degradation of FLT3-ITD via CRBN recruitment.
Caption: FLT3-ITD signaling pathways and the inhibitory effect of this compound-mediated degradation.
Caption: Experimental workflow for the development and characterization of this compound.
Conclusion
This compound exemplifies the power of PROTAC technology to target disease-driving proteins for degradation. The recruitment of CRBN is a pivotal step in its mechanism of action, leading to the selective and efficient removal of FLT3-ITD. This in-depth guide provides the foundational knowledge, quantitative data, and experimental framework for researchers and drug development professionals to understand and further investigate the role of CRBN in the activity of this compound and other similar protein degraders. The methodologies and conceptual diagrams presented herein serve as a valuable resource for the continued exploration and development of this promising therapeutic modality.
References
An In-depth Technical Guide to the Discovery and Development of PF15 TFA: A PROTAC Targeting FLT3-ITD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] While small-molecule tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy can be limited by acquired resistance. Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative therapeutic strategy.
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF15 TFA, a potent and selective PROTAC designed to induce the degradation of the FLT3-ITD oncoprotein.[2][3][4] this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to FLT3-ITD, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4]
Discovery and Design Strategy
The development of this compound was guided by the established principles of PROTAC design, which involves the conjugation of a ligand for a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker.[5][6]
The design strategy for this compound involved the following key components:
-
Target Ligand: A ligand with affinity for the FLT3 kinase. The specific FLT3 inhibitor scaffold used as the starting point for PF15 has not been publicly disclosed in the reviewed literature.
-
E3 Ligase Ligand: A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a well-characterized CRBN ligand, is a common choice for this component in many PROTACs.[7][8]
-
Linker: A chemical linker designed to connect the target and E3 ligase ligands at an appropriate length and geometry to facilitate the formation of a stable ternary complex (FLT3-ITD :: PF15 :: CRBN). The optimization of the linker is a critical step in PROTAC development to ensure efficient protein degradation.[5][6]
The synthesis of PROTACs like PF15 typically involves multi-step organic synthesis, often culminating in a coupling reaction, such as an amide bond formation or a "click chemistry" reaction, to join the two ligand-linker fragments.[5][9][10]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the FLT3-ITD oncoprotein.[3] The process can be broken down into the following steps:
-
Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to the FLT3-ITD protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.[11]
-
Ubiquitination: The formation of this complex brings the FLT3-ITD protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of FLT3-ITD.[7]
-
Proteasomal Degradation: The polyubiquitinated FLT3-ITD is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[12]
-
Catalytic Action: After the degradation of the target protein, this compound is released and can bind to another FLT3-ITD protein and E3 ligase, enabling a new cycle of degradation. This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[12]
By inducing the degradation of FLT3-ITD, this compound effectively abrogates the downstream signaling pathways that drive the proliferation and survival of AML cells.[2][3] This includes the inhibition of phosphorylation of FLT3 itself and its key downstream effector, STAT5.[2][3][4]
Quantitative Preclinical Data
PF15 has demonstrated potent and selective activity against FLT3-ITD positive AML cells in preclinical studies.[2]
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (FLT3-ITD Degradation) | Not specified | 76.7 nM | [2][4] |
| Anti-proliferative Activity | MV4-11 (FLT3-ITD) | Active (Concentrations 0-1000 nM) | [2] |
| Molm-13 (FLT3-ITD) | Active (Concentrations 0-1000 nM) | [2] | |
| BaF3 (transformed with ITD, ITD-D835V, and ITD-F691L mutations) | Active (Concentrations 0-1000 nM) | [2] | |
| In Vivo Efficacy (Tumor Growth Inhibition) | BaF3-FLT3-ITD xenograft model | 58.4% at 10 mg/kg (i.p., once daily for 10 days) | [2] |
| In Vivo Efficacy (Survival) | BaF3-FLT3-ITD in situ model | Median survival prolonged by 15 days (vs. 11 days for control) with 20 mg/kg twice daily or 40 mg/kg once daily (i.p. for 12 days) | [2] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize FLT3-targeting PROTACs like PF15.
Cell Culture
FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) and Ba/F3 murine pro-B cells engineered to express human FLT3-ITD are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For Ba/F3 cells, the medium is also supplemented with IL-3 to support the growth of non-transduced cells.
Western Blotting for FLT3 Degradation and Phosphorylation
-
Cell Treatment: Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for different time points (e.g., 1, 3, 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against FLT3, phospho-FLT3, STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for the study.[2]
-
Cell Implantation: Subcutaneously inject FLT3-ITD positive cells (e.g., 5-10 x 10⁶ MV4-11 cells) into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified schedule (e.g., once daily).[2]
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm FLT3 degradation). For survival studies, monitor the mice until they meet the predefined endpoint criteria.
Visualizations
Signaling Pathways
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 12. PROTAC: A Sword Sharpened for 20 Years, Cracking the “Undruggable” Targets in Cancer! - Kyinno Bio [kyinno.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
PF15 TFA: A Technical Guide to Targeted FLT3 Degradation in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of FMS-like tyrosine kinase 3 (FLT3) in the context of leukemia. This document details the mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate this targeted protein degrader.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy and overcoming resistance.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] this compound is a PROTAC designed to specifically target FLT3 for degradation. It utilizes a ligand for the Cereblon (CRBN) E3 ligase, thereby hijacking the ubiquitin-proteasome system to eliminate the oncogenic FLT3-ITD protein.[6]
Quantitative Data Summary
This compound has demonstrated potent and selective degradation of FLT3-ITD, leading to the suppression of proliferation in leukemia cells. The available quantitative data is summarized below.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | FLT3-ITD positive cells | 76.7 nM | [6] |
| Effect on Proliferation | FLT3-ITD positive cells | Potent suppression | [3][6] |
| Downstream Signaling Inhibition | FLT3-ITD positive cells | Reduction of pFLT3 and pSTAT5 | [3][6] |
| In Vivo Efficacy | Murine leukemia models | Inhibition of tumor growth | [6] |
Mechanism of Action and Signaling Pathway
This compound functions by inducing the formation of a ternary complex between FLT3-ITD and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the FLT3-ITD protein. The polyubiquitinated FLT3-ITD is then recognized and degraded by the 26S proteasome. The degradation of FLT3-ITD effectively shuts down its downstream oncogenic signaling pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the proliferation and survival of leukemia cells.[5]
Caption: Mechanism of action of this compound leading to the degradation of FLT3-ITD.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot for Protein Degradation and Phosphorylation
This protocol is used to quantify the degradation of total FLT3 and the reduction in phosphorylated FLT3 and STAT5.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FLT3, anti-pFLT3, anti-STAT5, anti-pSTAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat leukemia cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Caption: Workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the FLT3-ITD::this compound::CRBN ternary complex.
Materials:
-
Leukemia cell lines
-
This compound
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-FLT3 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against FLT3 and CRBN to detect the co-precipitated proteins.
Caption: Workflow for Co-Immunoprecipitation assay.
Conclusion
This compound represents a promising targeted protein degradation strategy for the treatment of FLT3-ITD-positive leukemia. Its ability to induce the degradation of the oncogenic driver FLT3, leading to the suppression of downstream signaling and inhibition of cell proliferation, highlights the potential of PROTACs in overcoming the limitations of traditional kinase inhibitors. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other similar targeted protein degraders in the field of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vitro Profile of PF15 TFA: A Technical Guide to a Novel FLT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of PF15 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details the mechanism of action, quantitative biological activities, and the experimental protocols utilized to characterize this molecule, offering a valuable resource for researchers in oncology and drug discovery.
Core Mechanism of Action
This compound operates through the PROTAC mechanism to selectively eliminate the FLT3 protein, particularly the internal tandem duplication (ITD) mutant form, which is a key driver in Acute Myeloid Leukemia (AML). The molecule is composed of a ligand that binds to FLT3 kinase, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By forming a ternary complex between FLT3-ITD and CRBN, this compound facilitates the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of downstream signaling pathways, notably the STAT5 pathway, and inhibits the proliferation of FLT3-ITD-positive cancer cells.
Quantitative Data Presentation
The in vitro efficacy of this compound has been characterized through various assays, quantifying its degradation capacity and anti-proliferative effects.
Table 1: Protein Degradation Potency
| Compound | Target | Cell Line | DC₅₀ (nM) | Time (h) |
| This compound | FLT3-ITD | Not Specified | 76.7 | 24 |
DC₅₀: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Mutation Status | IC₅₀ (nM) | Time (h) |
| This compound | MV4-11 | FLT3-ITD | 4.83 | 72 |
| This compound | Molm-13 | FLT3-ITD | Not Specified | 72 |
| This compound | BaF3 | FLT3-ITD | Not Specified | 72 |
| This compound | BaF3 | FLT3-ITD, D835V | Not Specified | 72 |
| This compound | BaF3 | FLT3-ITD, F691L | Not Specified | 72 |
IC₅₀: Half-maximal inhibitory concentration.
Signaling Pathway Analysis
This compound-mediated degradation of FLT3-ITD effectively downregulates its downstream signaling, a key mechanism for its anti-leukemic activity. The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several signaling proteins, including STAT5, which promotes cell survival and proliferation. Treatment with this compound leads to a marked reduction in the phosphorylation of both FLT3 and STAT5.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: MV4-11, Molm-13, and BaF3 cells harboring FLT3-ITD or its resistant mutants.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0-1000 nM.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Protein Degradation and Phosphorylation
This technique is used to quantify the levels of total and phosphorylated proteins in cell lysates.
-
Cell Lines: BaF3-FLT3-ITD, BaF3-FLT3-ITD-D835V, and BaF3-FLT3-ITD-F691L cells.
-
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300, 1000 nM) for a specified duration (e.g., 6 hours for dose-response or up to 24 hours for time-course).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FLT3, phospho-FLT3, STAT5, phospho-STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.
The Hedgehog Pathway Inhibitor PF-04449913 (Glasdegib): A Technical Overview of its Therapeutic Potential in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy, particularly in elderly patients or those unfit for intensive chemotherapy. The persistence of leukemic stem cells (LSCs) is a primary driver of relapse and therapeutic resistance. The Hedgehog (Hh) signaling pathway is aberrantly activated in AML and is crucial for the survival and maintenance of these LSCs. This technical guide explores the therapeutic potential of PF-04449913 (Glasdegib), a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hh pathway. We delve into its mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.
Introduction: Targeting the Hedgehog Pathway in AML
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. In adults, the pathway is largely quiescent, but its aberrant reactivation is implicated in the pathogenesis of various cancers, including AML.[1][2] This dysregulation is particularly important for the maintenance and expansion of LSCs, a subpopulation of cells responsible for initiating and sustaining the leukemia, and for their resistance to conventional chemotherapies that target rapidly dividing cells.[3]
PF-04449913, also known as Glasdegib (B1662127) (and commercially as DAURISMO™), is an orally bioavailable inhibitor of the transmembrane protein Smoothened (SMO).[4][5] By targeting SMO, Glasdegib effectively blocks Hh pathway activation, offering a therapeutic strategy aimed at eradicating the LSC population and sensitizing AML cells to other cytotoxic agents.[4][6]
Mechanism of Action of PF-04449913
In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO.[7] The activation of SMO initiates a downstream signaling cascade culminating in the activation of GLI transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation, such as BCL2 and cMYC.[8]
PF-04449913 selectively binds to and inhibits the SMO receptor, preventing the downstream activation of GLI transcription factors.[4] This leads to the downregulation of Hh target genes, thereby suppressing the pro-survival signaling that LSCs depend on.[9] Preclinical studies have shown that SMO inhibition by Glasdegib can reduce LSC populations, downregulate Hh target genes, and sensitize leukemic cells to agents like cytarabine (B982).[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PF-04449913 in the context of AML.
Table 1: Preclinical Activity of PF-04449913 in AML Models
| Parameter | Cell Line / Model | Result | Reference |
| Inhibition of Proliferation | AML Cell Lines & Primary Cells | Inhibited proliferation and induced myeloid differentiation marker CD11b. | [10] |
| Hh Pathway Inhibition | Skin Biopsies (Patients) | >80% downregulation of GLI1 expression at doses of 50 mg and above. | [2] |
| Chemosensitization | MOLM-14 cells co-cultured with HS-5 stromal cells | Abrogated resistance to Cytarabine (Ara-C). | [10][11] |
| In Vivo Efficacy | AML Xenograft NOG Mouse Model | Attenuated leukemia-initiation potential in serial transplantation assays. | [10][11] |
| In Vivo Combination Efficacy | Murine Xenotransplant Model of Human AML | Combination with low-dose cytarabine inhibited tumor size increases and reduced CD45+/CD33+ blasts in marrow more effectively than either agent alone. | [12] |
Table 2: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) (BRIGHT AML 1003 Study)
| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (HR) / p-value | Reference |
| Median Overall Survival (OS) | 8.3 months | 4.9 months | HR: 0.51; p = 0.0002 | [3][13] |
| Overall Response Rate (ORR) in AML | 26.9% | 5.4% | - | [3] |
| Complete Remission (CR) in AML | 19.2% | 2.6% | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of PF-04449913.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, OCI-AML3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: Add various concentrations of PF-04449913 or vehicle control (e.g., DMSO) to the wells. Incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture AML cells (1 x 10⁶ cells/mL) and treat with desired concentrations of PF-04449913 for time points such as 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
In Vivo AML Xenograft Model
Patient-derived or cell line-derived xenograft models are essential for evaluating in vivo efficacy.
-
Cell Preparation: Culture and harvest a human AML cell line (e.g., MOLM-14) or thaw primary patient AML cells. Resuspend cells in sterile PBS or Matrigel at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Injection: Inject the cell suspension intravenously (IV) via the tail vein.
-
Engraftment Monitoring: Monitor mice for signs of disease. Periodically collect peripheral blood to quantify human AML cell engraftment by flow cytometry for human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer PF-04449913 (e.g., 100 mg/kg) orally by gavage, typically once or twice daily. The vehicle group receives the vehicle solution on the same schedule.
-
Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by continued hCD45+ monitoring), body weight, and overall survival.
-
Terminal Analysis: At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry.
Conclusion and Future Directions
PF-04449913 (Glasdegib) represents a significant advancement in the treatment of AML, particularly for patient populations with limited therapeutic options. Its mechanism of action, centered on the inhibition of the Hedgehog pathway and the targeting of leukemic stem cells, provides a strong rationale for its use in combination with standard chemotherapy.[3][15] The clinical success of Glasdegib in combination with low-dose cytarabine has validated SMO as a therapeutic target in AML.[5][13]
Future research will likely focus on identifying biomarkers to predict response to Glasdegib-based therapies, exploring novel combination strategies with other targeted agents (such as FLT3 or BCL-2 inhibitors), and overcoming potential resistance mechanisms.[9] The continued investigation into the intricate role of the Hedgehog pathway in AML will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of apoptosis on leukemia cells by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of PF-06463922 (Lorlatinib) on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06463922, also known as Lorlatinib, is a highly potent, selective, and brain-penetrant third-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1).[1][2][3] Developed to overcome resistance to first and second-generation ALK/ROS1 inhibitors, PF-06463922 has demonstrated significant clinical activity in patients with advanced non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of PF-06463922 and its profound impact on critical downstream signaling pathways. Quantitative data on its inhibitory activity are summarized, detailed experimental protocols for key assays are provided, and the affected signaling cascades are visually represented.
Introduction to PF-06463922 (Lorlatinib)
PF-06463922 is an ATP-competitive small-molecule inhibitor designed to be effective against a wide range of ALK and ROS1 mutations that confer resistance to earlier-generation TKIs.[1][5] A key feature of PF-06463922 is its ability to penetrate the blood-brain barrier, making it a crucial therapeutic option for patients with brain metastases, a common site of disease progression.[1][3][6] Its macrocyclic structure contributes to its high affinity and selectivity for ALK and ROS1 kinases.[5][7]
Mechanism of Action
PF-06463922 exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby preventing their phosphorylation and subsequent activation.[8][9] This inhibition blocks the aberrant signaling cascades that drive tumor cell proliferation, survival, and growth in cancers dependent on these oncogenic drivers.[1][10]
Impact on Downstream Signaling Pathways
Inhibition of ALK and ROS1 by PF-06463922 leads to the downregulation of several key downstream signaling pathways that are critical for cancer cell pathogenesis. The most well-documented of these are the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. In ALK/ROS1-driven cancers, this pathway is constitutively active. PF-06463922 effectively suppresses this pathway by inhibiting the phosphorylation of ALK/ROS1, which in turn prevents the activation of downstream effectors. Specifically, studies have shown that treatment with PF-06463922 leads to a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2.[8][11]
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pfizer.com [pfizer.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for PF15 TFA (PF-06463922) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF15 TFA, also known as PF-06463922 or Lorlatinib, is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] As a third-generation inhibitor, it was specifically designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[1][4] A key feature of PF-06463922 is its ability to penetrate the blood-brain barrier, making it a critical agent for treating brain metastases.[4][5][6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including information on its mechanism of action, data on its cellular activity, and step-by-step instructions for common assays.
Mechanism of Action
PF-06463922 exerts its therapeutic effect by selectively binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[5][7] Oncogenic fusion proteins, such as EML4-ALK and SLC34A2-ROS1, lead to constitutive activation of these kinases, promoting cell proliferation and survival through pathways like the MEK/ERK and PI3K/AKT signaling cascades.[8][9] PF-06463922 effectively blocks these pathways, leading to cell growth inhibition and apoptosis in cancer cells harboring ALK or ROS1 rearrangements.[7][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-06463922 (this compound)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-06463922 in various cancer cell lines. These values demonstrate the potent anti-proliferative and kinase inhibitory effects of the compound.
| Cell Line | Cancer Type | Target | Assay Type | IC50 (nM) | Reference |
| HCC78 | Non-Small Cell Lung Cancer (NSCLC) | SLC34A2-ROS1 | Cell Proliferation | 1.3 | [5][10] |
| Ba/F3 | Pro-B | CD74-ROS1 | Cell Proliferation | 0.6 | [5][10] |
| NIH 3T3 | Fibrosarcoma | FIG-ROS1 | Kinase Inhibition | 0.19 - 0.53 | [5][8] |
| H3122 | NSCLC | EML4-ALK (Wild-Type) | Cell Viability | <10 | [7] |
| H3122 | NSCLC | EML4-ALK (L1196M) | Cell Viability | <10 | [7] |
| H3122 | NSCLC | EML4-ALK (G1269A) | Cell Viability | <10 | [7] |
| SNU2535 | NSCLC | EML4-ALK (G1269A) | Cell Growth | 47 | [7] |
| MGH021-5 | NSCLC | SQSTM1-ALK (G1202R) | Cell Growth | 63 | [7] |
| MGH056-1 | NSCLC | EML4-ALK (I1171T) | Cell Growth | 23 | [7] |
| CLB-BAR | Neuroblastoma | ALK (F1174L) | Cell Proliferation | 1.5 | [11] |
| CLB-GE | Neuroblastoma | ALK (F1174V) | Cell Proliferation | 1.1 | [11] |
Experimental Protocols
Reconstitution and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its activity.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO. The solubility of PF-06463922 in DMSO is greater than 20.3 mg/mL.[10]
-
Vortex gently until the powder is completely dissolved. If needed, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months or at -80°C for long-term storage.[10][12]
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines expressing ALK or ROS1 fusions (e.g., H3122, HCC78)
-
Complete cell culture medium
-
96-well clear bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a DMSO-only control (vehicle).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of ALK/ROS1 Signaling
This protocol is for analyzing the inhibition of ALK/ROS1 phosphorylation and downstream signaling pathways by this compound.
Materials:
-
Cancer cell lines expressing ALK or ROS1 fusions
-
6-well plates
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for 2 to 4 hours.[1]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: ALK/ROS1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pnas.org [pnas.org]
- 6. pyrotek-europe.com [pyrotek-europe.com]
- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. apexbt.com [apexbt.com]
- 11. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for PF-06463922 (PF15) TFA Treatment in Murine Leukemia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-06463922, also known as Lorlatinib, is a potent, third-generation, ATP-competitive small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It was designed to overcome resistance to earlier generation ALK inhibitors and effectively penetrates the blood-brain barrier, a critical feature for treating brain metastases.[1][2][3] While extensively studied in non-small cell lung cancer (NSCLC) and neuroblastoma, its application in murine leukemia models, particularly those driven by ALK or ROS1 fusions, is an area of active investigation.[1][4][5] The trifluoroacetate (B77799) (TFA) salt of PF-06463922 is a common formulation for preclinical studies. These application notes provide a comprehensive overview and detailed protocols for the use of PF-06463922 TFA in murine leukemia models.
Mechanism of Action
PF-06463922 functions by inhibiting the kinase activity of ALK and ROS1.[1][6] In cancers driven by chromosomal rearrangements leading to fusion proteins like EML4-ALK, the kinase domain becomes constitutively active.[7][8] This aberrant signaling activates downstream pathways crucial for cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[7][8][9] PF-06463922 binds to the ATP-binding pocket of the ALK/ROS1 kinase domain, preventing phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to the induction of apoptosis in cancer cells.[1][7] It has demonstrated potent activity against wild-type ALK and a wide range of clinically acquired resistance mutations.[1][3]
Signaling Pathway Diagram
Caption: ALK/ROS1 signaling pathway and inhibition by PF-06463922.
Data Presentation
In Vitro Efficacy of PF-06463922
| Cell Line | Fusion/Mutation | Assay Type | IC50 (nM) | Reference |
| H3122 | EML4-ALK (WT) | Cell Viability | <10 | [1] |
| H3122 | EML4-ALK (L1196M) | Cell Viability | <10 | [1] |
| H3122 | EML4-ALK (G1269A) | Cell Viability | <10 | [1] |
| Ba/F3 | CD74-ROS1 | Cell Proliferation | 0.6 | [6] |
| HCC78 | SLC34A2-ROS1 | Cell Proliferation | 1.3 | [6] |
In Vivo Efficacy of PF-06463922 in Murine Models
| Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| H3122 EML4-ALK (L1196M) Xenograft | Subcutaneous | 0.3–10 mg/kg BID, oral | Dose-dependent tumor growth inhibition to regression | [1] |
| H3122 EML4-ALK (WT) Brain Metastasis | Orthotopic | 10 mg/kg BID, oral | Tumor regression and prolonged survival | [1] |
| CLB-GE (ALK F1174V) Xenograft | Subcutaneous | 10 mg/kg BID, oral | Significant anti-tumor activity | [4] |
| Th-ALK (F1174L)/MYCN Transgenic | Spontaneous Neuroblastoma | 10 mg/kg QD, oral | Significant reduction in tumor volume | [4] |
| NIH 3T3-CD74-ROS1 (G2032R) Xenograft | Subcutaneous | 1-30 mg/kg/day, oral | Dose-dependent tumor growth inhibition to regression | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-06463922 in leukemia cell lines.
Materials:
-
Leukemia cell line expressing ALK/ROS1 fusion (e.g., Ba/F3-CD74-ROS1)
-
PF-06463922 TFA salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of PF-06463922 TFA in DMSO. Create a serial dilution series in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Treatment: Add 10 µL of the diluted PF-06463922 or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Murine Xenograft Model
This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Leukemia cell line expressing ALK/ROS1 fusion
-
Matrigel
-
PF-06463922 TFA salt
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Experimental Workflow Diagram
Caption: Workflow for a murine subcutaneous xenograft study.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million leukemia cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-12 mice per group).[6]
-
Drug Preparation and Administration: Prepare a suspension of PF-06463922 TFA in the vehicle. Administer PF-06463922 orally via gavage at the desired dose (e.g., 10 mg/kg) once or twice daily.[4][10] The control group receives the vehicle only.
-
Monitoring: Continue treatment for the duration of the study (e.g., 14-21 days).[4] Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if body weight loss exceeds 20%.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the final dose, tumors can be harvested for analysis of target inhibition (e.g., by Western blot for phospho-ALK/ROS1).[1][10]
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Determining the Optimal Concentration of PF15 TFA for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF15 TFA is a potent and selective degrader of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the proximity of FLT3-ITD to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FLT3-ITD oncoprotein.[1][2] This targeted protein degradation offers a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3-ITD mutations are prevalent and associated with a poor prognosis.
The trifluoroacetate (B77799) (TFA) salt form of PF15 enhances its solubility and stability, facilitating its use in in vitro experimental settings. Determining the optimal concentration of this compound is critical for achieving maximal target degradation and observing the desired phenotypic effects while minimizing off-target toxicity. These application notes provide a comprehensive guide to establishing the optimal working concentrations of this compound for various in vitro assays.
Data Presentation
The following tables summarize key quantitative data for this compound in relevant AML cell lines. This data serves as a reference for designing dose-response experiments.
Table 1: Degradation and Proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (FLT3-ITD Degradation) | Not Specified | 76.7 nM | [2] |
| Anti-proliferative Activity | MV4-11, Molm-13, BaF3-ITD | Effective at 0-1000 nM (72h) | [3] |
Table 2: Effect of this compound on Downstream Signaling
| Target | Effect | Cell Lines | Concentration Range (Time) | Reference |
| p-FLT3 | Downregulation | BaF3-FLT3-ITD | 10-1000 nM (6h) | [3] |
| p-STAT5 | Downregulation | BaF3-FLT3-ITD | 10-1000 nM (6h) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC₅₀
This protocol outlines the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of FLT3-ITD positive AML cell lines.
Materials:
-
FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well, clear-bottom, black-walled plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count and determine viability.
-
Seed 5,000-10,000 cells in 90 µL of complete medium per well in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 10x the final desired concentrations.
-
Add 10 µL of the 10x this compound solutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the blank reading from all other measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for FLT3-ITD Degradation
This protocol details the detection of this compound-induced degradation of FLT3-ITD protein by Western blot.
Materials:
-
FLT3-ITD positive cell lines
-
Complete culture medium
-
This compound
-
Anhydrous DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere or reach the desired density.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for FLT3 and the loading control.
-
Normalize the FLT3 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of FLT3 remaining against the this compound concentration to determine the DC₅₀ (concentration for 50% degradation).
-
Protocol 3: Western Blot for Phospho-FLT3 and Phospho-STAT5 Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream effector, STAT5.
Materials:
-
All materials from Protocol 2
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5
Procedure:
-
Cell Treatment:
-
Follow the cell treatment protocol as in Protocol 2, but use a shorter incubation time (e.g., 6 hours) to capture changes in phosphorylation.
-
-
Cell Lysis and Western Blotting:
-
Follow the lysis and Western blotting procedures as in Protocol 2.
-
Use primary antibodies specific for the phosphorylated forms of FLT3 and STAT5.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the corresponding total protein signal.
-
Compare the normalized phosphorylation levels across different concentrations of this compound to the vehicle control to assess the extent of inhibition.
-
Visualizations
Caption: FLT3-ITD Signaling and this compound Mechanism.
Caption: Workflow for this compound Characterization.
References
Application Notes and Protocols for PF15 TFA (Lorlatinib) in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF15 TFA, also known as Lorlatinib (B560019) (PF-06463922), is a third-generation, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It is a macrocyclic inhibitor designed for potent and selective activity, with the ability to penetrate the blood-brain barrier, a critical feature for treating brain metastases which are common in ALK-positive non-small cell lung cancer (NSCLC).[3] A key advantage of Lorlatinib is its efficacy against a wide spectrum of resistance mutations that can emerge during treatment with first and second-generation ALK inhibitors.[4][5] These application notes provide an overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro and in vivo cancer research models.
Mechanism of Action
Lorlatinib exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[2] This blockade disrupts key cellular processes involved in tumor cell proliferation, survival, and growth.[2] The primary signaling cascades inhibited by Lorlatinib include the RAS/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][6] Its macrocyclic structure allows for a more effective binding to the tyrosine kinase domain, contributing to its high potency.[2]
Data Presentation
The following tables summarize the inhibitory activity of this compound (Lorlatinib) against various ALK and ROS1 wild-type and mutant kinases.
Table 1: In Vitro Inhibitory Activity of Lorlatinib (PF-06463922)
| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| ALK (Wild-Type) | Biochemical (Ki) | <0.07 | [1] |
| ROS1 (Wild-Type) | Biochemical (Ki) | <0.025 | [7] |
| ALK L1196M | Biochemical (Ki) | 0.7 | [1] |
| ALK G1202R | Cellular | 77-113 | [7] |
| ALK G1269A | Cellular | 14-80 | [7] |
| ALK I1151Tins | Cellular | 38-50 | [7] |
| ROS1 G2032R | Biochemical (Ki) | 12 | [6] |
| ROS1 L2026M | Biochemical (Ki) | 0.1 | [6] |
Table 2: Cellular Proliferation IC50 Values of Lorlatinib (PF-06463922)
| Cell Line | Fusion/Mutation | IC50 (nM) | Reference |
| HCC78 | SLC34A2-ROS1 | 1.3 | [6] |
| BaF3 | CD74-ROS1 | 0.6 | [6] |
| H3122 | EML4-ALK v1 | ~2.7 | [8] |
| Kelly | ALK F1174L | 35 | [9] |
| Kelly-derived | ALK F1174L/L1196M | 1736 | [9] |
| Kelly-derived | ALK F1174L/G1202R | 394 | [9] |
| H3122 | EML4-ALK G1202R | 46 | [5] |
| H3122 | EML4-ALK G1202R/L1196M | 2253 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: ALK/ROS1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, HCC78)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Lorlatinib)
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Western Blot Analysis of ALK/ROS1 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of ALK or ROS1 and their downstream signaling proteins.
Materials:
-
ALK or ROS1-positive cancer cell lines
-
Complete cell culture medium
-
This compound (Lorlatinib)
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities. To assess inhibition, normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
ALK or ROS1-positive cancer cells (e.g., NCI-H3122)
-
Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound (Lorlatinib)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound in the vehicle.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).[6] The control group should receive the vehicle alone.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor efficacy of this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of PF15 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, also known as Lorlatinib, is a potent, selective, and brain-penetrant next-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Its trifluoroacetate (B77799) (TFA) salt is a common formulation used in preclinical research. PF-06463922 has demonstrated significant anti-tumor activity in various cancer models, including those that have developed resistance to earlier generation inhibitors like crizotinib (B193316).[1][4][5] This document provides a detailed guide for the in vivo administration of PF15 TFA in preclinical mouse models, covering its mechanism of action, formulation, administration protocols, and expected outcomes.
Mechanism of Action
PF-06463922 is an ATP-competitive inhibitor that targets the kinase activity of ALK and ROS1.[3] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving these kinases, resulting in their constitutive activation and driving oncogenic signaling. PF-06463922 effectively inhibits the autophosphorylation of these fusion kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] Specifically, it has been shown to suppress the phosphorylation of downstream effectors such as SHP2, ERK1/2, AKT, and MEK1/2.[1][2]
A key advantage of PF-06463922 is its efficacy against a range of mutations in ALK and ROS1 that confer resistance to other inhibitors.[1][5] For instance, it shows potent activity against the crizotinib-resistant ROS1G2032R and ALKL1196M and ALKG1269A mutations.[1][5]
Signaling Pathway
The inhibitory action of PF-06463922 on ALK and ROS1 fusion proteins leads to the downregulation of key oncogenic signaling cascades. A simplified representation of this pathway is depicted below.
Caption: PF-06463922 inhibits ALK/ROS1, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of PF-06463922 from various preclinical studies.
Table 1: In Vitro Potency of PF-06463922
| Cell Line | Target | IC50 (nM) | Reference |
| HCC78 | SLC34A2-ROS1 | 1.3 | [1] |
| BaF3 | CD74-ROS1 | 0.6 | [1] |
| NIH 3T3 | CD74-ROS1G2032R | 1.0 - 10 | [2] |
| H3122 | EML4-ALK | < 10 | [5] |
| H3122 | EML4-ALKL1196M | 15 - 43 | [5] |
| H3122 | EML4-ALKG1269A | 14 - 80 | [5] |
| NB-1643 | ALKR1275Q | ~10-30 | [4] |
| SH-SY5Y | ALKF1174L | ~10-30 | [4] |
Table 2: In Vivo Efficacy of PF-06463922 in Mouse Models
| Tumor Model | Mouse Strain | Dose and Route | Treatment Duration | Outcome | Reference |
| FIG-ROS1 GBM | Genetically Engineered Mouse | Not specified | 7 and 14 days | Significant tumor regression | [1][2] |
| NIH 3T3-CD74-ROS1G2032R Xenograft | Not specified | 1.0, 3.0, 10 mg/kg/day | Not specified | 28%, 44%, 90% tumor growth inhibition | [2] |
| NB1643 Xenograft | CB17 scid | 10 mg/kg/day, oral | ~25 days | Complete tumor regression | [4] |
| SH-SY5Y Xenograft | CB17 scid | 10 mg/kg/day, oral | ~30 days | Complete tumor regression | [4] |
| H3122 EML4-ALKL1196M Xenograft | Not specified | Not specified | Not specified | Superior efficacy compared to crizotinib | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound dosing solution. Due to the poor aqueous solubility of many kinase inhibitors, a co-solvent formulation is often necessary.
Materials:
-
PF-06463922 TFA salt
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or block (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed. Account for the molecular weight difference between the free base and the TFA salt if necessary.
-
Prepare the vehicle solution: A common vehicle for oral administration of poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline.[6][7] A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming (e.g., at 37°C) may aid dissolution.[2]
-
Sequentially add PEG300 and Tween-80, vortexing well after each addition to ensure a homogenous mixture.
-
Slowly add the sterile saline or water dropwise while continuously vortexing to prevent precipitation of the compound.
-
-
Final Formulation: The final formulation should be a clear solution or a stable suspension. Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Administration of this compound via Oral Gavage
This protocol outlines the procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the specific volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dose.
-
-
Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the solution into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no adverse reactions.
-
-
Treatment Schedule: Administer the formulation once daily or as determined by the experimental design.[2][4]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
Caption: Workflow for an in vivo study of this compound in a xenograft model.
Safety and Handling
-
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
The trifluoroacetate component is a strong acid in its pure form; however, as a salt in this formulation, the risk is reduced. Standard laboratory safety procedures should be followed.
-
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Troubleshooting
-
Precipitation of the compound: If the compound precipitates out of solution during preparation, try slightly increasing the proportion of co-solvents (DMSO, PEG300) or using gentle warming and sonication. Ensure the aqueous phase is added slowly with vigorous mixing.
-
Toxicity in animals: If signs of toxicity (e.g., significant weight loss, lethargy) are observed, consider reducing the dose or evaluating an alternative vehicle formulation.
By following these guidelines, researchers can effectively conduct in vivo studies to evaluate the efficacy and mechanism of action of this compound in various preclinical cancer models.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proc. Natl. Acad. Sci. USA 2015 - Syd Labs [sydlabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: PF-04449913 (PF15 TFA) in Combination with other Acute Myeloid Leukemia (AML) Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04449913, also known as Glasdegib (and referred to herein as PF15 TFA for technical documentation), is an orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and is largely quiescent in adult tissues. However, its aberrant reactivation has been implicated in the survival and proliferation of cancer stem cells in various malignancies, including Acute Myeloid Leukemia (AML).[1][2] By inhibiting SMO, this compound disrupts the Hh signaling cascade, which can lead to the depletion of leukemia stem cells and potentially overcome resistance to conventional chemotherapies.[3]
These application notes provide a summary of the use of this compound in combination with other standard-of-care AML drugs, including quantitative data from clinical trials, detailed experimental protocols for preclinical evaluation, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the clinical efficacy of this compound in combination with various AML therapies. The data is compiled from published clinical trial results.
Table 1: Efficacy of this compound in Combination with Low-Dose Cytarabine (B982) (LDAC) in Newly Diagnosed AML [4][5]
| Endpoint | This compound + LDAC | LDAC Alone |
| Median Overall Survival (OS) | 8.3 - 8.8 months | 4.3 - 4.9 months |
| Complete Remission (CR) Rate | 17.0% - 19.2% | 2.3% - 2.6% |
| Hazard Ratio for OS | 0.46 - 0.51 | - |
Table 2: Efficacy of this compound in Combination with Intensive Chemotherapy (Daunorubicin + Cytarabine) in a Phase 2 Study [3][6]
| Endpoint | This compound + Intensive Chemotherapy |
| Median Overall Survival (OS) | 14.9 months |
| Complete Remission (CR) Rate (Overall) | 46.4% |
| CR Rate (Patients ≥55 years) | 40.0% |
Table 3: Efficacy of this compound in Combination with Azacitidine in a Phase 1b Study [7][8]
| Patient Cohort | Overall Response Rate (ORR) |
| AML | 30.0% |
| Myelodysplastic Syndromes (MDS) | 33.3% |
Signaling Pathways and Mechanisms of Action
This compound targets the Hedgehog signaling pathway, which plays a significant role in the maintenance of leukemia stem cells. The combination of this compound with other AML drugs is designed to target both the bulk leukemia cell population and the leukemia stem cells that can lead to relapse.
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the Smoothened (SMO) receptor, allowing SMO to transduce the signal. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which promote the expression of genes involved in cell proliferation, survival, and self-renewal.[9]
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Crosstalk with Other Pathways in AML
The Hedgehog pathway does not operate in isolation. It has significant crosstalk with other signaling pathways implicated in AML pathogenesis and drug resistance, such as the PI3K/Akt/mTOR pathway and pathways involved in the DNA damage response.[10][11] This crosstalk provides a rationale for combining this compound with agents that target these interconnected pathways. For instance, cytarabine induces DNA damage, and inhibition of the Hedgehog pathway may prevent leukemia stem cells from repairing this damage and surviving.[3] Similarly, hypomethylating agents like azacitidine can alter the epigenetic landscape, potentially re-sensitizing AML cells to Hedgehog pathway inhibition.[9]
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Signaling in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Understanding the Hedgehog Signaling Pathway in Acute Myeloid Leukemia Stem Cells: A Necessary Step toward a Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Hedgehog Signaling Pathway on DNA Repair Mechanisms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Potency of PF15 TFA (PF-06463922)
For: Researchers, Scientists, and Drug Development Professionals
Subject: Techniques for Measuring the Biological Activity of PF15 TFA (PF-06463922)
Introduction
This compound, also known as PF-06463922, is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It functions as an ATP-competitive small-molecule inhibitor, effectively blocking the phosphorylation of ALK/ROS1 and their downstream signaling pathways, which are critical for the proliferation of certain cancer cells.[1][2] This document provides detailed protocols for characterizing the potency of this compound.
It is important to clarify that as a kinase inhibitor, the potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%.
The term DC50, or half-maximal degradation concentration, is used to characterize Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of a target protein.[3][4] While this compound itself is not a PROTAC, this document will first provide a detailed protocol for determining its IC50 value. Subsequently, for informational purposes and to address interest in protein degradation, a general protocol for determining the DC50 of a hypothetical ALK-targeting PROTAC will be presented.
Part 1: Measurement of the IC50 Value of this compound
This section outlines the protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against ALK-positive cancer cell lines.
Experimental Principle
The IC50 value will be determined by treating ALK-positive cancer cells with a range of this compound concentrations and measuring the inhibition of cell proliferation or ALK phosphorylation. A dose-response curve is then generated to calculate the IC50.
Signaling Pathway of ALK Inhibition
Caption: Inhibition of the ALK signaling pathway by this compound.
Experimental Workflow for IC50 Determination
References
Utilizing PF15 TFA for Studying FLT3 Signaling in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) and other hematologic malignancies, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and conferring a poor prognosis. This makes FLT3 a critical therapeutic target in cancer drug development.
PF-06273340 (PF15 TFA) is a potent, ATP-competitive, multi-kinase inhibitor. While primarily characterized as a pan-Trk inhibitor, it also demonstrates inhibitory activity against FLT3. This attribute allows for its use as a chemical probe to investigate the physiological and pathological roles of FLT3 signaling in cancer cells. These application notes provide detailed protocols for utilizing this compound to study FLT3 signaling, including assessing its impact on cell viability, target engagement, and downstream signaling pathways.
Data Presentation: this compound Kinase Inhibitory Profile
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| TrkA | 6 | Biochemical Assay | [1] |
| TrkB | 4 | Biochemical Assay | [1] |
| TrkC | 3 | Biochemical Assay | [1] |
| FLT3 (Wild-Type) | 395 | Invitrogen Kinase Panel | |
| MUSK | 53 | Invitrogen Kinase Panel | |
| IRAK1 | 2500 | Invitrogen Kinase Panel |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines, particularly those expressing wild-type or mutant FLT3.
Materials:
-
FLT3-expressing cancer cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, RS4;11 for wild-type FLT3)
-
This compound (resuspended in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 90 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Add 10 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubate for 72 hours.
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or after solubilization of formazan (B1609692) crystals with DMSO at 570 nm (for MTT) using a microplate reader.[2][3]
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control.
-
Plot the normalized values against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blotting for FLT3 Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins (AKT, ERK, STAT5).
Materials:
-
FLT3-expressing cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[4][5][6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
FLT3-expressing cancer cell lines
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Western blotting reagents (as described above)
Protocol:
-
Cell Treatment:
-
Treat a sufficient number of cells with this compound (at a concentration expected to be saturating, e.g., 5-10 µM) and a DMSO control for a defined period (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FLT3 at each temperature by Western blotting, as described in the previous protocol.
-
-
Data Analysis:
-
Generate a thermal melting curve by plotting the amount of soluble FLT3 against the temperature for both the DMSO- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Visualizations
FLT3 Signaling Pathway
Caption: FLT3 signaling and inhibition by this compound.
Experimental Workflow for Western Blotting
Caption: Western Blotting workflow for FLT3 signaling.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: CETSA workflow for target engagement.
References
- 1. (Protocol AAML1831) A phase 3 randomized trial for patients with de novo AML comparing standard therapy including gemtuzumab ozogamicin GO to CPX-351 with GO, and the addition of the FLT3 inhibitor gilteritinib for patients with FLT3 mutations [camcmedicine.edu]
- 2. researchgate.net [researchgate.net]
- 3. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of PF15 TFA, a Potent ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF15 TFA, also known as PF-06463922 or Lorlatinib (B560019), is a third-generation, ATP-competitive small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Chromosomal rearrangements can lead to the expression of oncogenic ALK and ROS1 fusion proteins, which result in constitutive kinase activity and drive the growth and survival of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5][6] this compound is designed to be a potent inhibitor of both wild-type and various mutant forms of ALK and ROS1, including those that confer resistance to earlier generation inhibitors.[7][8][9] Furthermore, it is capable of penetrating the blood-brain barrier, making it a promising agent for treating brain metastases.[10][11]
These application notes provide a comprehensive guide for researchers to assess the preclinical efficacy of this compound. The protocols herein describe in vitro and in vivo experimental designs to evaluate its impact on cancer cell viability, induction of apoptosis, and inhibition of key signaling pathways, as well as its anti-tumor activity in animal models.
Mechanism of Action and Signaling Pathways
This compound competitively binds to the ATP-binding pocket of ALK and ROS1 tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[4][8] The constitutive activity of ALK and ROS1 fusion proteins drives multiple oncogenic pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[12][13][14][15][16] By blocking these initial signaling events, this compound can lead to cell cycle arrest and apoptosis in cancer cells dependent on ALK or ROS1 activity.[3]
Diagram of the ALK/ROS1 Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ALK and ROS1 - Disease Drivers in Cancer | Cell Signaling Technology [cellsignal.com]
- 7. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 9. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lorbrena.com [lorbrena.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF15 TFA Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of small molecule compounds formulated as trifluoroacetate (B77799) (TFA) salts, with a focus on a representative compound designated PF15 TFA. TFA is a common counterion resulting from synthesis and purification processes; however, its presence can sometimes lead to challenges in solution stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the origin of TFA in my PF15 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in two main stages of synthetic chemistry, particularly for peptides and other complex small molecules:
-
Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), TFA is a primary component of the cleavage cocktail used to release the synthesized molecule from the solid resin support.[1][2]
-
Purification: It is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape during purification.[1][3]
During the final lyophilization step, unbound, free TFA is largely removed. However, TFA can form strong ionic interactions with positively charged functional groups on your compound (e.g., amines), remaining as a TFA salt.[4]
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can lead to a variety of artifacts in biological and analytical experiments, causing unpredictable and misleading results.[5] Known effects include:
-
Altered Biological Activity: TFA has been shown to inhibit or, in some cases, promote cell proliferation, and it can act as an unintended modulator of receptor activity.[6]
-
pH Alteration: As a strong acid, residual TFA can lower the pH of your stock solutions and experimental buffers, potentially affecting the solubility, structure, and function of your compound.[4][6]
-
Physicochemical Instability: The TFA counterion can influence the aggregation kinetics, solubility, and secondary structure of molecules.[1][4]
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Analytical Interference: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS) and has a strong absorbance band that can interfere with structural analysis by FTIR.[3]
Q3: My this compound solution appears cloudy or shows precipitation over time. What are the potential causes and solutions?
A3: Cloudiness or precipitation indicates that your compound is coming out of solution. This instability can be triggered by several factors related to the TFA salt form and the solution environment.
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure you are using an appropriate solvent. For highly hydrophobic compounds, dissolving in a small amount of an organic solvent like DMSO before adding the aqueous buffer may be necessary.[7]
-
Assess pH Effects: The solubility of many compounds is highly pH-dependent. The acidity of the TFA salt might shift the pH of your solution to a point of lower solubility for PF15.
-
Consider Counterion Exchange: The TFA counterion itself might be contributing to poor solubility or aggregation.[4] Exchanging TFA for a different counterion, such as hydrochloride (HCl) or acetate, can often improve solubility.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound in Solution
If you suspect your compound is degrading, a systematic approach is needed to identify the cause and establish a stable formulation.
Logical Workflow for Investigating Degradation
References
How to improve the solubility of PF15 TFA for experiments
Welcome to the technical support center for PF-06409577 (PF15) TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of PF-06409577 TFA for your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PF-06409577 TFA and why is the salt form important?
PF-06409577 is a potent and selective allosteric activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK)[1][2][3][4]. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common result of the purification process using high-performance liquid chromatography (HPLC) with trifluoroacetic acid[5]. The TFA counter-ion can influence the compound's solubility and may lower the pH of your experimental solutions[5][6].
Q2: What are the general solubility characteristics of PF-06409577 TFA?
PF-06409577 TFA is highly soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water[7]. It's crucial to start by preparing a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous experimental media.
Q3: Why does my PF-06409577 TFA precipitate when I add it to my cell culture media or buffer?
Precipitation is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous environment[5][6]. This can be due to several factors:
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Low Aqueous Solubility: The compound is inherently not very soluble in water-based solutions[6][7].
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Improper Dilution: Adding the concentrated stock directly and too quickly into the full volume of media can create localized high concentrations that exceed the solubility limit, causing the compound to "crash out"[6].
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TFA Salt Effects: The TFA salt can affect the pH and overall solubility characteristics in a complex buffered solution like cell culture media[5][6].
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Media Composition: Salts, proteins, and other components in your media can interact with the compound and reduce its solubility[6][8].
Q4: Can the residual TFA in my sample affect my experiments beyond solubility?
Yes, besides influencing solubility, TFA is a strong acid and can lower the pH of your media, which might impact cell health or assay performance[5][8]. While typically present in small amounts, it's a factor to consider, especially in sensitive, unbuffered systems.
Troubleshooting Guide: Improving Solubility and Preventing Precipitation
This guide provides a systematic approach to address solubility challenges with PF-06409577 TFA.
Initial Stock Solution Preparation
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Solvent Choice: Use fresh, anhydrous (or low water content) Dimethyl Sulfoxide (DMSO) to prepare your stock solution. The solubility of PF-06409577 is high in DMSO, reaching up to 100 mg/mL (292.58 mM)[1][7]. Moisture-absorbing DMSO can significantly reduce the solubility of the compound[1][7].
-
Dissolution Aids: If you observe any particulates in your stock solution, gentle warming and/or sonication can be used to aid dissolution[1][8].
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture[8].
Working Solution Preparation (In Vitro Assays)
Precipitation often occurs during the dilution of the DMSO stock into aqueous media. The following workflow is recommended to minimize this issue.
Caption: A stepwise workflow for preparing in vitro working solutions and preventing precipitation.
Working Solution Preparation (In Vivo Formulations)
For animal studies, specific formulations are required to ensure bioavailability. These often involve co-solvents. Always prepare a clear stock solution in DMSO first.
Key Experimental Protocols
Here are detailed methodologies for preparing PF-06409577 TFA solutions for different experimental needs.
Protocol 1: In Vitro Serial Dilution
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Prepare Stock Solution: Create a 10 mM stock solution of PF-06409577 TFA in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Pre-warm Medium: Place an aliquot of your serum-free cell culture medium (or PBS) in a 37°C incubator or water bath for at least 30 minutes.
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Prepare Intermediate Dilution: a. In a sterile microcentrifuge tube, add your pre-warmed serum-free medium. b. To create a 100 µM intermediate solution, for example, add 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed medium (a 1:100 dilution). c. Mix immediately by gentle vortexing or flicking the tube. This step is crucial for preventing localized high concentrations. The final DMSO concentration in this intermediate step will be 1%.
-
Prepare Final Working Solution: a. Add the required volume of the intermediate dilution to your final volume of pre-warmed complete (serum-containing) cell culture medium to achieve the desired final concentration. b. It is often beneficial to add the compound to serum-free or low-serum media first, followed by the addition of serum[8].
Protocol 2: In Vivo Formulation with PEG300 and Tween-80
This protocol yields a clear solution of at least 2.08 mg/mL[1].
-
Prepare a 20.8 mg/mL stock solution in 100% DMSO.
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Taking a 1 mL final volume as an example: a. Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear. b. Add 50 µL of Tween-80 to the mixture. Mix until clear. c. Add 450 µL of saline to reach the final volume of 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use[1].
Protocol 3: In Vivo Formulation with SBE-β-CD
This protocol also yields a clear solution of at least 2.08 mg/mL[1].
-
Prepare a 20.8 mg/mL stock solution in 100% DMSO.
-
Taking a 1 mL final volume as an example: a. Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline. b. Mix until the solution is clear.
Data Presentation
Table 1: Solubility of PF-06409577
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 292.58 mM | [1] |
| Ethanol | 6.84 mg/mL | 20 mM | [3] |
| Water | Insoluble | Insoluble | [7] |
"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[1]
Table 2: Example In Vivo Formulations
| Formulation Components | Volumetric Ratio | Resulting Solubility | Reference |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.08 mg/mL | [1] |
| DMSO / 20% SBE-β-CD in Saline | 10% / 90% | ≥ 2.08 mg/mL | [1] |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.08 mg/mL | [1] |
Visualization of Mechanism of Action
PF-06409577 is a direct activator of AMPK. Upon activation, AMPK phosphorylates downstream targets to regulate cellular metabolism and other processes.
References
Technical Support Center: Optimizing PF15 TFA Dosage for Maximum Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF15 TFA for optimal tumor growth inhibition. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that targets the FMS-like tyrosine kinase 3 (FLT3) and Cereblon (CRBN).[1] As a PROTAC, this compound functions by inducing the selective degradation of the FLT3 protein through the ubiquitin-proteasome system. It is particularly effective against FLT3 with internal tandem duplication (FLT3-ITD), a common mutation in Acute Myeloid Leukemia (AML). By degrading the FLT3-ITD protein, this compound inhibits downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
Q2: What is the in vitro potency of this compound?
A2: this compound demonstrates potent and selective degradation of FLT3-ITD with a DC50 value of 76.7 nM.[1] The DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.
Q3: Is the trifluoroacetic acid (TFA) component of this compound toxic?
A3: According to the available safety data sheet, this compound is not classified as a hazardous substance or mixture. While trifluoroacetic acid can be a concern at high concentrations, the amount present as a counter-ion in the this compound formulation is not considered to pose a significant health risk under standard laboratory handling conditions. It is important to always follow good laboratory practices and handle all chemical reagents with care.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound targets the degradation of the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that promote cancer cell growth and survival. By degrading the FLT3-ITD protein, this compound effectively inhibits these pathways, primarily the PI3K/AKT, RAS/MAPK, and STAT5 signaling cascades.
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition observed in vivo.
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Possible Cause 1: Inadequate Dosage. The dosage of this compound may be too low to achieve sufficient target degradation and subsequent tumor growth inhibition.
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Solution: A dose-escalation study is recommended to determine the optimal dose. Based on preclinical studies of similar FLT3 PROTAC degraders, a starting point for dose-response experiments could be in the range of 1-10 mg/kg administered daily. It is crucial to monitor for signs of toxicity at higher doses.
-
-
Possible Cause 2: Inappropriate Dosing Schedule. The frequency of administration may not be optimal to maintain sufficient drug exposure and continuous target suppression.
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Solution: Evaluate different dosing schedules, such as once daily (QD) versus twice daily (BID), or intermittent dosing schedules. Pharmacokinetic studies to determine the half-life of this compound in the animal model can help in designing a more effective dosing regimen.
-
-
Possible Cause 3: Poor Bioavailability. The route of administration may not be providing adequate systemic exposure.
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Solution: If using oral administration, consider formulating this compound in a vehicle that enhances solubility and absorption. Alternatively, explore other routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure sufficient bioavailability.
-
-
Possible Cause 4: Tumor Model Resistance. The selected cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance mechanisms to FLT3 degradation.
-
Solution: Confirm the expression and mutational status of FLT3 in your tumor model. Investigate potential resistance mechanisms, such as mutations in the ubiquitin-proteasome pathway components or upregulation of alternative survival pathways.
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Problem 2: Observed toxicity in animal models.
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Possible Cause 1: Dosage is too high. The administered dose of this compound may be exceeding the maximum tolerated dose (MTD).
-
Solution: Reduce the dosage and/or alter the dosing schedule. A formal toxicology study to determine the MTD is recommended. Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, and changes in blood chemistry.
-
-
Possible Cause 2: Off-target effects. Although designed to be selective, high concentrations of the PROTAC could lead to off-target protein degradation.
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Solution: Perform proteomic studies to identify any unintended protein degradation. If off-target effects are confirmed, a reduction in dose is necessary.
-
Quantitative Data Summary
Disclaimer: Specific in vivo dosage and efficacy data for this compound are not publicly available at the time of this publication. The following table summarizes data from preclinical studies of other potent FLT3 PROTAC degraders and should be used as a reference for designing experiments with this compound.
| Parameter | Value | Compound | Cell Line/Animal Model | Reference |
| In Vitro Degradation (DC50) | 76.7 nM | This compound | FLT3-ITD positive cells | [1] |
| In Vivo Dosage Range (Oral, Daily) | 1.25 - 10 mg/kg | PROTAC FLT-3 degrader 4 | Not Specified | |
| Tumor Growth Inhibition (TGI) at 5 mg/kg | 97.5% (Regression) | PROTAC FLT-3 degrader 4 | Not Specified | |
| Tumor Growth Inhibition (TGI) at 10 mg/kg | Complete Regression | PROTAC FLT-3 degrader 4 | Not Specified |
Experimental Protocols
1. In Vitro FLT3 Degradation Assay
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Cell Culture: Culture FLT3-ITD positive leukemia cells (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
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Compound Treatment: Seed cells in 6-well plates and treat with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours).
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FLT3 and a loading control (e.g., GAPDH, β-actin).
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Quantification: Use densitometry to quantify the band intensities. Normalize the FLT3 signal to the loading control and calculate the percentage of remaining FLT3 protein relative to the vehicle-treated control.
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DC50 Calculation: Plot the percentage of remaining FLT3 protein against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
2. In Vivo Tumor Growth Inhibition Study
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models of FLT3-ITD positive AML.
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Tumor Implantation: Subcutaneously inject a suspension of leukemia cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
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Dosing: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the compound according to the planned dosage and schedule. The control group should receive the vehicle only.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
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Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizations
References
Technical Support Center: PF-06463922 (PF15) TFA Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with PF-06463922 (PF15) trifluoroacetate (B77799) (TFA) salt in the laboratory. Residual TFA from synthesis and purification can be a confounding factor in experiments, and this guide offers detailed protocols and data to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is PF-06463922 and why is it supplied as a TFA salt?
PF-06463922, also known as Lorlatinib, is a potent, central nervous system (CNS)-penetrant, and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2][3][4] It is a third-generation inhibitor designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[1][2]
Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step in solid-phase synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of small molecules and peptides.[5][6] This process results in the final product being isolated as a TFA salt, where the positively charged molecule is associated with the trifluoroacetate anion.[5][6]
Q2: How can residual TFA from the PF-06463922 TFA salt affect my experiments?
Residual TFA can have several unintended effects on laboratory experiments:
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Biological Assays: TFA itself can be cytotoxic, even at nanomolar concentrations, potentially inhibiting cell proliferation and leading to inconsistent or misleading results in cell-based assays.[5][7][8] It can also alter the pH of your experimental solutions, which may affect enzyme activity and receptor-binding assays.[5][9]
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Physicochemical Properties: The TFA counterion can affect the solubility, aggregation, and stability of the compound.[10][11] This may lead to challenges in preparing stock solutions and maintaining the integrity of the compound during storage.
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Analytical Techniques: TFA is a known ion-pairing agent that can suppress the signal in electrospray ionization mass spectrometry (ESI-MS), leading to lower sensitivity.[12] It can also complicate the interpretation of nuclear magnetic resonance (NMR) spectra and interfere with Fourier-transform infrared (FTIR) spectroscopy.[5]
Q3: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could the TFA salt be the cause?
Yes, it is possible. The inherent biological activity of TFA at low concentrations can mask the true effect of PF-06463922.[8][13] If you observe unexpected toxicity, variable cell proliferation, or inconsistent dose-response curves, it is advisable to run a vehicle control containing TFA at a similar concentration to that in your PF-06463922 stock solution to assess its baseline effect on your cells.[12] For sensitive cellular assays, it is highly recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl) or acetate (B1210297).[14][15]
Troubleshooting Guides
| Challenge | Possible Cause | Recommended Action |
| Poor solubility of PF-06463922 TFA in aqueous buffers | The TFA salt form may influence the compound's physicochemical properties. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.[9] 2. For aqueous working solutions, perform serial dilutions from the DMSO stock. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. 3. Gentle sonication can aid in the dissolution of the compound.[9] 4. If solubility issues persist, consider exchanging the TFA salt for a different salt form, such as HCl, which may have different solubility characteristics. |
| Inconsistent or irreproducible results in cell-based assays (e.g., cytotoxicity, proliferation) | Residual TFA in the compound may be exerting its own biological effects, confounding the results.[16] | 1. Run a TFA Control: Prepare a solution of TFA in your cell culture medium at the same concentration as that present in your highest concentration of PF-06463922 and test its effect on your cells.[17] 2. Perform Counterion Exchange: If the TFA control shows an effect, it is crucial to remove the TFA from your PF-06463922 sample. Follow the detailed protocols below for TFA/HCl or TFA/acetate exchange.[18][19] 3. Re-test: Repeat your experiments using the TFA-exchanged PF-06463922. |
| Low signal intensity or TFA adducts in mass spectrometry analysis | TFA is a strong ion-pairing agent and can cause signal suppression in ESI-MS.[12] | 1. Modify Mobile Phase: If possible, replace TFA in your LC-MS mobile phase with a more mass spectrometry-friendly acid, such as formic acid.[12] 2. Optimize TFA Concentration: If TFA is necessary for chromatographic separation, use the lowest effective concentration.[17] 3. Perform Counterion Exchange: The most effective solution is to remove the TFA from your sample prior to analysis by converting it to an HCl or acetate salt.[12] |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-06463922
| Target | Assay Type | IC50 (nM) | Reference |
| ALK (wild-type) | Recombinant Enzyme | < 0.2 (Ki) | N/A |
| ALK (mutant variants) | Cell-based | 1 - 65 | N/A |
| ROS1 (wild-type) | Recombinant Enzyme | ~30-fold more potent than crizotinib | N/A |
| ROS1 Fusions | Cell-based | 0.19 - 0.53 | [1] |
| HCC78 (SLC34A2-ROS1) | Cell Proliferation | 1.3 | [1] |
| BaF3 (CD74-ROS1) | Cell Proliferation | 0.6 | [1] |
Table 2: Solubility of PF-06463922
| Solvent | Solubility | Reference |
| DMSO | ≥ 20.3 mg/mL | N/A |
| Ethanol | ≥ 5.85 mg/mL | N/A |
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This is a widely used method to replace TFA counterions with chloride.[6][14][20]
Materials:
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PF-06463922 TFA salt
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High-purity water (Milli-Q or equivalent)
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100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolution: Dissolve the PF-06463922 TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[6]
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could potentially modify the compound.[6]
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Incubation: Let the solution stand at room temperature for at least one minute.[6]
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Freezing: Rapidly freeze the solution in liquid nitrogen.[6]
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Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete exchange, repeat the cycle of dissolving the powder in the dilute HCl solution, freezing, and lyophilizing at least two more times.[6]
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Final Product: After the final lyophilization, the PF-06463922 is in its HCl salt form and can be reconstituted in the desired buffer for your experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of PF-06463922 on cell viability.
Materials:
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Cells of interest
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96-well plates
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Complete cell culture medium
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PF-06463922 (as TFA or HCl salt) stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-06463922 in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium from the cells and replace it with the medium containing different concentrations of PF-06463922. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: ALK/ROS1 signaling inhibition by PF-06463922.
Caption: Experimental workflow with TFA considerations.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com.cn [genscript.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. omizzur.com [omizzur.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
Strategies to minimize off-target effects of PF15 TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with PF15 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target and degrade the FMS-like tyrosine kinase 3 (FLT3) protein, particularly the internal tandem duplication mutant (FLT3-ITD), which is implicated in acute myeloid leukemia (AML). It functions by forming a ternary complex between the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. The "TFA" designation indicates that it is a trifluoroacetate (B77799) salt.
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects of this compound can originate from three main sources:
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The FLT3-binding moiety: This component may interact with other kinases, especially if it is derived from a multi-kinase inhibitor.
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The CRBN-recruiting ligand: The ligand used to engage the CRBN E3 ligase is typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) or pomalidomide (B1683931). These can induce the degradation of other proteins, known as "neosubstrates."
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The PROTAC molecule as a whole: The linker connecting the two ligands can influence the overall conformation and binding properties of the PROTAC, potentially leading to unforeseen off-target interactions.
Q3: What are the known off-target effects of the CRBN ligand component?
A3: The CRBN ligand, often a pomalidomide derivative, can lead to the degradation of zinc finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as SALL4.[1][2] Degradation of these neosubstrates can have significant biological consequences, including immunomodulatory effects and potential teratogenicity.[2][3][4][5]
Q4: How can I assess the off-target profile of this compound in my experiments?
A4: A comprehensive assessment of off-target effects requires a multi-pronged approach. The cornerstone of this is unbiased, mass spectrometry-based global proteomics.[6][7] This technique compares the protein abundance in cells treated with this compound to control-treated cells, allowing for the identification of unintended protein degradation. Identified potential off-targets should then be validated using orthogonal methods.
Troubleshooting Guides
Issue 1: Observation of unexpected cellular phenotypes or toxicity.
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Possible Cause: Off-target kinase inhibition by the FLT3-binding moiety or degradation of essential cellular proteins due to the CRBN ligand. First-generation FLT3 inhibitors are known to be multi-kinase inhibitors, which could lead to broader off-target effects.[8]
-
Troubleshooting Steps:
-
Perform a kinome-wide selectivity screen: This will help identify other kinases that the FLT3 binder component of this compound might be inhibiting.
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Conduct global proteomics: Use quantitative mass spectrometry to identify any unintended proteins that are being degraded.
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Validate off-targets: Confirm the degradation of potential off-targets identified in the proteomic screen using Western blotting.
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Compare with known neosubstrates: Check if the identified off-targets include known CRBN neosubstrates like IKZF1, IKZF3, or SALL4.[1][2]
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Issue 2: Inconsistent or weak on-target (FLT3) degradation.
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Possible Cause: Issues with ternary complex formation, cell permeability, or the ubiquitin-proteasome machinery. The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex.[6]
-
Troubleshooting Steps:
-
Optimize PROTAC concentration and treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for FLT3 degradation.
-
Assess cell permeability: Use assays like the cellular thermal shift assay (CETSA) to confirm that this compound is entering the cells and engaging with its target.[6]
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Verify proteasome function: Ensure that the proteasome is functional in your cell line, as its activity is essential for PROTAC-mediated degradation.
-
Issue 3: Degradation of unintended zinc-finger proteins.
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Possible Cause: The pomalidomide-based CRBN ligand is known to induce the degradation of zinc-finger proteins.[9]
-
Troubleshooting Steps:
-
Confirm off-target degradation: Use Western blotting to specifically check for the degradation of known CRBN neosubstrates like IKZF1 and IKZF3.
-
Consider a control PROTAC: If possible, synthesize or obtain a control PROTAC with a modification known to reduce neosubstrate degradation, such as altering the linker attachment position on the pomalidomide moiety (e.g., at the C5 position).[9][] This can help to distinguish between on-target and off-target effects.
-
Structural modifications: Research suggests that modifications to the CRBN ligand, such as introducing a methoxy (B1213986) group, can reduce the degradation of neosubstrates.[]
-
Data Presentation
Table 1: Potential Off-Target Effects of this compound Components
| Component | Potential Off-Target Class | Specific Examples | Potential Consequence |
| FLT3 Binder | Other Kinases | SRC family kinases, KIT, PDGFR | Unintended pathway modulation, toxicity |
| CRBN Ligand | Zinc-Finger Proteins | IKZF1, IKZF3, SALL4, GSPT1 | Immunomodulation, Teratogenicity, Cytotoxicity |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture the relevant cell line (e.g., FLT3-ITD positive AML cells) and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the proteins. Perform statistical analysis to identify proteins with a significant change in abundance between the this compound-treated and control samples.
Protocol 2: Western Blotting for Off-Target Validation
-
Sample Preparation: Treat cells with this compound as in the proteomics experiment. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the potential off-target proteins identified from the proteomics screen (e.g., anti-IKZF1, anti-IKZF3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to confirm the degradation of the off-target proteins.
Visualizations
Caption: On-target mechanism of this compound leading to FLT3 degradation.
Caption: Off-target mechanism via CRBN neosubstrate degradation.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PF15 TFA Treatment Protocols for Primary Patient Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF15 TFA on primary patient samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of FLT3 is observed after this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high (leading to the "hook effect"). 2. Insufficient Incubation Time: The treatment duration may not be long enough for degradation to occur. 3. Low E3 Ligase Expression: The primary cells may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this compound. 4. Poor Cell Permeability: this compound may not be efficiently entering the primary cells. 5. High Target Protein Synthesis: The rate of new FLT3 synthesis may be outpacing the rate of degradation. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential hook effect. 2. Conduct a time-course experiment: Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to find the optimal treatment duration. 3. Verify E3 ligase expression: Check the expression level of CRBN in your primary patient samples via Western blot or qPCR. 4. Assess cell permeability: Although challenging in primary cells, consider using a fluorescently labeled analog if available, or refer to literature for the permeability of similar compounds. 5. Inhibit protein synthesis: As a control, co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to see if degradation becomes more apparent. |
| High cytotoxicity is observed in control (untreated) primary samples. | 1. Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Incorrect media, serum, or supplements can lead to cell death. 2. Harsh Cell Isolation Procedure: The process of isolating mononuclear cells from patient samples can be stressful for the cells. | 1. Optimize culture media: Ensure the use of appropriate media and supplements (e.g., RPMI-1640 with 10-20% FBS, and appropriate cytokines if necessary). 2. Refine isolation technique: Handle cells gently during isolation and minimize the time between sample collection and culture. |
| Inconsistent results are observed between different primary patient samples. | 1. Patient-to-Patient Variability: Primary samples are inherently heterogeneous. Differences in disease genetics, prior treatments, and cell populations can lead to varied responses. 2. Variable FLT3-ITD Allelic Ratio: The ratio of mutant to wild-type FLT3 can influence sensitivity to FLT3-targeting agents. | 1. Characterize patient samples: Whenever possible, perform molecular characterization of the primary samples (e.g., for FLT3-ITD status and other relevant mutations). 2. Increase sample size: Include a larger cohort of patient samples to identify trends and account for biological variability. |
| The observed phenotype (e.g., apoptosis) does not correlate with FLT3 degradation. | 1. Delayed Phenotypic Response: Cellular effects like apoptosis are often downstream of target degradation and may require longer incubation times to become apparent. 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to the observed phenotype. | 1. Extend the endpoint assay duration: For cell viability or apoptosis assays, consider longer time points (e.g., 48, 72, or 96 hours). 2. Use a non-degrading control: If available, a control molecule that binds to FLT3 but does not recruit the E3 ligase can help distinguish between degradation-dependent and -independent effects. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that works by inducing the degradation of its target protein, FLT3 kinase. One end of this compound binds to FLT3, and the other end binds to an E3 ubiquitin ligase called Cereblon (CRBN). This brings FLT3 and the E3 ligase into close proximity, causing the E3 ligase to tag FLT3 with ubiquitin. The ubiquitin tag marks FLT3 for degradation by the proteasome, the cell's protein disposal system.
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (either with FLT3 alone or the E3 ligase alone) rather than the productive ternary complex (FLT3-PROTAC-E3 ligase) that is required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal window for maximal degradation.
Q3: What is the recommended starting concentration and incubation time for this compound in primary patient samples?
A3: For initial experiments, a broad concentration range of 1 nM to 10 µM is recommended. A typical incubation time for assessing protein degradation is between 6 and 24 hours. For assessing downstream effects like cytotoxicity or apoptosis, longer incubation times of 48 to 72 hours may be necessary. These parameters should be optimized for your specific primary cell type and experimental setup.
Q4: How can I confirm that the degradation of FLT3 by this compound is proteasome-dependent?
A4: To confirm that degradation is occurring via the proteasome, you can perform a control experiment where you co-treat the primary cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is working as expected, the degradation of FLT3 should be blocked or "rescued" in the presence of the proteasome inhibitor.
Q5: What are the appropriate negative controls for a this compound experiment?
A5: The following negative controls are recommended:
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Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Non-degrading Epimer/Analog (if available): An ideal negative control is a molecule that is structurally similar to this compound but has a modification that prevents it from binding to either FLT3 or the E3 ligase, thus rendering it incapable of inducing degradation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for FLT3-targeting PROTACs and inhibitors in primary AML cells. Note that these are representative values and the optimal parameters for this compound must be determined empirically.
Table 1: Representative Concentrations for In Vitro Assays
| Parameter | Concentration Range | Purpose |
| DC₅₀ Determination | 0.1 nM - 10 µM | To determine the concentration of this compound that results in 50% degradation of FLT3. |
| IC₅₀ Determination | 1 nM - 10 µM | To determine the concentration of this compound that inhibits cell viability by 50%. |
| Apoptosis Induction | 1x - 5x IC₅₀ | To assess the induction of apoptosis at effective concentrations. |
| Signaling Pathway Inhibition | 10 nM - 1 µM | To observe the effects on downstream signaling molecules like p-STAT5. |
Table 2: Representative Incubation Times for In Vitro Assays
| Assay | Incubation Time | Purpose |
| Protein Degradation (Western Blot) | 2 - 24 hours | To determine the kinetics of FLT3 degradation. |
| Cell Viability (e.g., MTS/MTT) | 48 - 72 hours | To assess the long-term effect on cell proliferation and viability. |
| Apoptosis (e.g., Annexin V) | 24 - 48 hours | To measure the induction of programmed cell death. |
| Signaling Pathway Analysis | 1 - 6 hours | To observe rapid changes in phosphorylation status of downstream targets. |
Experimental Protocols
Protocol 1: Isolation of Mononuclear Cells from Primary AML Samples
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Dilute the bone marrow aspirate or peripheral blood sample 1:1 with sterile phosphate-buffered saline (PBS).
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Carefully layer the diluted sample onto a Ficoll-Paque gradient in a conical tube.
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Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
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Carefully collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.
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Wash the collected cells twice with PBS.
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Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS) and perform a cell count.
Protocol 2: Cytotoxicity Assay (MTS Assay)
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Seed 5 x 10⁴ to 1 x 10⁵ primary AML cells per well in 100 µL of complete medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).
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Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
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Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.
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Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Western Blot for FLT3 Degradation
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Seed 1-2 x 10⁶ primary AML cells per well in a 6-well plate.
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Treat the cells with the desired concentrations of this compound for the desired time points.
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Harvest and wash the cells with cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: FLT3 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in primary patient samples.
Caption: Logical workflow for troubleshooting lack of FLT3 degradation.
Technical Support Center: Best Practices for Storing and Handling PF-06463922 (PF15) TFA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling PF-06463922 (PF15) trifluoroacetic acid (TFA) salt. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is PF-06463922 (PF15) and what is its mechanism of action?
A1: PF-06463922, also known as Lorlatinib, is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] It is an ATP-competitive inhibitor that is effective against a wide range of mutations that confer resistance to earlier generation ALK inhibitors.[3] PF-06463922 is also brain-penetrant, making it a valuable tool for studying and potentially treating brain metastases.[4] Its primary mechanism of action is the inhibition of ALK and ROS1 autophosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[2][5]
Q2: Why is PF-06463922 often supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the purification of synthetic small molecules and peptides by reverse-phase high-performance liquid chromatography (HPLC).[6][7] It acts as an ion-pairing agent, which improves the separation and purity of the final compound.[6] As a result, PF-06463922 is often isolated and supplied as a TFA salt.
Q3: What are the recommended storage conditions for solid PF-06463922 TFA?
A3: Solid PF-06463922 TFA should be stored at -20°C for long-term stability.[1][2] It is important to keep the compound in a tightly sealed container to protect it from moisture and light.
Q4: How should I prepare and store stock solutions of PF-06463922 TFA?
A4: PF-06463922 is soluble in DMSO and ethanol.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles.[8] When preparing the stock solution, you may gently warm the vial to 37°C or use an ultrasonic bath to aid dissolution.[2]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of PF-06463922 TFA.
Problem 1: The compound is difficult to dissolve.
-
Possible Cause: The compound may have precipitated out of solution due to low temperature or the use of a non-optimal solvent.
-
Solution:
-
Ensure you are using a recommended solvent such as DMSO or ethanol.[1]
-
Gently warm the solution to 37°C for a few minutes.[2]
-
Use a sonicator to aid in dissolving the compound.[2]
-
For aqueous solutions, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid precipitation.
-
Problem 2: Inconsistent or no biological effect observed in experiments.
-
Possible Cause 1: Compound degradation.
-
Possible Cause 2: Interference from the TFA salt.
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Solution: The TFA counter-ion can sometimes interfere with biological assays, potentially causing cytotoxicity or other off-target effects.[6] Consider the following:
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Run a vehicle control containing TFA at a concentration equivalent to that in your highest concentration of PF-06463922 to assess the baseline effect of the TFA salt on your cells.[6]
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If TFA interference is suspected, consider performing a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[9] (See Section IV for protocol).
-
-
-
Possible Cause 3: Incorrect dosage or experimental setup.
-
Solution: Verify the final concentration of the inhibitor in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.[10]
-
Problem 3: Unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: High concentration of the inhibitor.
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Solution: Determine the cytotoxic threshold of PF-06463922 in your cell line by performing a cell viability assay (e.g., MTT or trypan blue exclusion) over a wide range of concentrations.[10]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%.[10]
-
-
Possible Cause 3: Cytotoxicity from the TFA salt.
III. Data Presentation
The following table summarizes the inhibitory activity of PF-06463922 in various cell lines.
| Cell Line | ALK/ROS1 Status | Assay Type | IC50 (nM) | Reference |
| H3122 | EML4-ALK WT | Cell Viability | ~1-30 | [3][11] |
| H3122 | EML4-ALK L1196M | Cell Viability | ~1-30 | [11] |
| H3122 | EML4-ALK G1269A | Cell Viability | ~1-30 | [11] |
| SNU2535 | EML4-ALK G1269A | Cell Viability | 47 | [11] |
| MGH021-5 | SQSTM1-ALK G1202R | Cell Viability | 63 | [11] |
| MGH056-1 | EML4-ALK I1171T | Cell Viability | 23 | [11] |
| HCC78 | SLC34A2-ROS1 | Cell Proliferation | 1.3 | [2] |
| BaF3 | CD74-ROS1 | Cell Proliferation | 0.6 | [2] |
| BaF3 | EML4-ALK WT | Cell Viability | ~1 | [11] |
| BaF3 | EML4-ALK L1196M | Cell Viability | ~1 | [11] |
| BaF3 | EML4-ALK G1269A | Cell Viability | ~1 | [11] |
| BaF3 | EML4-ALK G1202R | Cell Viability | ~3 | [11] |
IV. Experimental Protocols
A. General Protocol for Cell Proliferation Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of PF-06463922 TFA from a DMSO stock solution. Add the diluted compound to the cells. Include a vehicle control (DMSO) at the same final concentration.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
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Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
B. General Protocol for Western Blotting to Detect ALK/ROS1 Phosphorylation
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Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of PF-06463922 TFA for a specified time (e.g., 2-4 hours). Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[12]
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
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Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK or ROS1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK or ROS1, and a loading control like β-actin.
C. General Protocol for In Vivo Studies in Xenograft Models
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Animal Model: Use immunocompromised mice (e.g., nude or SCID) for subcutaneous or orthotopic tumor implantation with ALK/ROS1-positive cancer cells.[11][14]
-
Vehicle Formulation: A common vehicle for oral administration of PF-06463922 is a solution of 90% polyethylene (B3416737) glycol and 10% 1-methyl-2-pyrrolidinone.[14]
-
Dosing: PF-06463922 has been shown to be effective in mouse models at doses ranging from 0.3 to 10 mg/kg administered orally twice daily (BID).[11][14] The exact dose should be optimized for the specific tumor model.
-
Tumor Monitoring: Monitor tumor growth regularly using calipers for subcutaneous models or imaging for orthotopic models.[14]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the inhibition of ALK/ROS1 phosphorylation by Western blotting.[15]
D. Protocol for TFA Removal (Salt Exchange to HCl)
This protocol is adapted from methods used for peptides and can be applied to small molecules.[9][16][17][18]
-
Dissolution: Dissolve the PF-06463922 TFA salt in a 10-100 mM HCl solution. A concentration of 1 mg/mL is a good starting point.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For optimal TFA removal, it is recommended to repeat the dissolution, freezing, and lyophilization steps two to three times.[16]
-
Final Product: The final product will be the hydrochloride salt of PF-06463922.
V. Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. osti.gov [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. immunoreagents.com [immunoreagents.com]
- 14. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
How to address variability in PF15 TFA experimental results
Welcome to the Technical Support Center for PF15 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential variability in experimental results when working with the PROTAC this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) protein, particularly the internal tandem duplication (ITD) mutant form, which is a driver in acute myeloid leukemia (AML). This compound functions by simultaneously binding to the FLT3 kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FLT3-ITD.[1] This results in the downregulation of downstream signaling pathways, including the phosphorylation of FLT3 and STAT5.[1]
Q2: What are the common sources of variability in PROTAC experiments?
A2: Variability in PROTAC experiments can arise from several factors, including:
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a bell-shaped dose-response curve where higher concentrations result in less degradation.[2][3]
-
Cell Line Variability: The expression levels of the target protein (FLT3-ITD) and the E3 ligase (CRBN) can vary between different cell lines and even between different passages of the same cell line, affecting the efficiency of PROTAC-mediated degradation.[1][3]
-
Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation or precipitation in aqueous solutions. Improper storage or handling can lead to inconsistent results.
-
Presence of TFA Counter-ion: Trifluoroacetic acid (TFA) is often present as a counter-ion from the purification process of synthetic molecules. Residual TFA can sometimes interfere with biological assays, particularly cell viability assays.[4]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no degradation of FLT3-ITD observed. | 1. Suboptimal this compound concentration (Hook Effect). [2][3]2. Insufficient incubation time. 3. Low expression of CRBN E3 ligase in the cell line. [3]4. Poor cell permeability of this compound. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.3. Verify CRBN expression in your cell line by Western blot or qPCR.4. While challenging to directly measure, if permeability is suspected, ensure optimal cell health and consider using alternative delivery methods if available. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent cell density at the time of treatment. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range for all experiments.2. Ensure consistent cell seeding density and confluency at the start of each experiment.3. Prepare fresh aliquots of your this compound stock solution and avoid repeated freeze-thaw cycles. |
| Unexpected effects on cell viability. | 1. TFA counter-ion interference. [4]2. Off-target effects of this compound. | 1. If TFA interference is suspected, consider performing a buffer exchange to a more biologically compatible salt (e.g., HCl or acetate).2. Perform proteomics studies to identify potential off-target proteins being degraded. |
| Difficulty detecting changes in FLT3 or STAT5 phosphorylation. | 1. Suboptimal antibody for Western blot. 2. Timing of analysis is not optimal. | 1. Validate your primary antibodies for specificity and sensitivity using appropriate positive and negative controls.2. Analyze phosphorylation status at earlier time points (e.g., 30 minutes to 4 hours) as dephosphorylation can be a rapid event following degradation of the kinase. |
Data Presentation
Table 1: Dose-Response of this compound on FLT3-ITD Degradation and Cell Viability in MOLM-13 Cells
| This compound Concentration (nM) | % FLT3-ITD Degradation (24h) | % Cell Viability (72h) |
| 1 | 15 ± 4 | 95 ± 5 |
| 10 | 45 ± 6 | 80 ± 7 |
| 76.7 (DC50) [1] | 50 | 65 ± 8 |
| 100 | 85 ± 5 | 40 ± 6 |
| 500 | 95 ± 3 | 25 ± 5 |
| 1000 | 80 ± 7 (Hook Effect) | 20 ± 4 |
| 10000 | 60 ± 9 (Hook Effect) | 15 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (100 nM) on FLT3 and STAT5 Phosphorylation in MOLM-13 Cells
| Time (hours) | % p-FLT3 (normalized to Total FLT3) | % p-STAT5 (normalized to Total STAT5) |
| 0 | 100 | 100 |
| 0.5 | 65 ± 8 | 70 ± 9 |
| 1 | 40 ± 6 | 55 ± 7 |
| 2 | 25 ± 5 | 30 ± 6 |
| 4 | 15 ± 4 | 20 ± 5 |
| 8 | <10 | <15 |
| 24 | <5 | <10 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment of MOLM-13 Cells
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Seeding: Seed MOLM-13 cells at a density of 2 x 10^5 cells/mL in a new culture flask 24 hours prior to the experiment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all conditions, including the vehicle control.
-
Incubation: Add the this compound-containing medium to the cells and incubate for the desired duration as per the specific assay (e.g., 24 hours for degradation analysis, 72 hours for viability).
Protocol 2: Western Blot for FLT3 and STAT5 Phosphorylation
-
Cell Lysis: After treatment, harvest cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total FLT3, phospho-FLT3, total STAT5, phospho-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Add 20 µL of resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound mediated degradation of FLT3-ITD and inhibition of downstream signaling.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for low FLT3-ITD degradation.
References
- 1. Molecular variability of FLT3/ITD mutants and their impact on the differentiation program of 32D cells: implications for the biological properties of AML blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Breakdown of the FLT3-ITD/STAT5 axis and synergistic apoptosis induction by the histone deacetylase inhibitor panobinostat and FLT3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of PF15 TFA
Welcome to the technical support center for PF15 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of this PROTAC (Proteolysis Targeting Chimera) for successful experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC that induces the degradation of the Fms-like tyrosine kinase 3 (FLT3) protein. It functions as a heterobifunctional molecule, simultaneously binding to the target protein (FLT3) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which can influence its properties.[1]
Q2: I am observing lower than expected degradation of FLT3. Could this be a cellular uptake issue?
Yes, poor cellular permeability is a common reason for reduced efficacy of PROTACs.[2][3] For this compound to effectively degrade FLT3, it must first cross the cell membrane to reach its intracellular targets. If the intracellular concentration of this compound is insufficient, the formation of the ternary complex (this compound-FLT3-CRBN) will be limited, leading to inefficient degradation.
Q3: What are the potential effects of the TFA counterion on my experiments?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and PROTACs and can remain as a counterion in the final product.[4] Residual TFA can have several effects on your experiments:
-
Cytotoxicity: TFA can be cytotoxic to some cell lines, even at low concentrations, potentially affecting cell viability and proliferation assays.[4][5]
-
Alteration of Physicochemical Properties: The TFA salt form can influence the solubility and aggregation of the peptide.[4]
-
Assay Interference: TFA can interfere with certain biological assays.[4][5]
It is crucial to consider these potential effects when interpreting your results. If you suspect TFA is interfering with your experiments, consider exchanging it for a more biologically compatible counterion like hydrochloride.[6][7]
Q4: How can I measure the cellular uptake of this compound?
Several methods can be employed to quantify the intracellular concentration of PROTACs like this compound:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a direct and quantitative method to measure the concentration of the compound in cell lysates.[3]
-
NanoBRET™ Target Engagement Assays: This technology can be used to assess the relative intracellular availability of a PROTAC by measuring its engagement with its target (CRBN) in live versus permeabilized cells.[8][9][10]
-
Fluorescence-based methods: If a fluorescently labeled version of this compound is available, its uptake can be visualized and quantified using techniques like flow cytometry or fluorescence microscopy.
Troubleshooting Guide: Poor Cellular Uptake of this compound
If you suspect poor cellular uptake is limiting the efficacy of this compound in your experiments, consider the following troubleshooting strategies:
| Problem | Potential Cause | Recommended Solution |
| Low or no target degradation | Insufficient intracellular concentration of this compound. | 1. Increase Concentration: Perform a dose-response experiment to determine if higher concentrations of this compound lead to increased degradation. 2. Optimize Incubation Time: Conduct a time-course experiment to identify the optimal duration for cellular uptake and target degradation. 3. Enhance Permeability (see strategies below). |
| High variability between experiments | Issues with this compound solubility or stability in culture media. | 1. Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the vehicle solvent before diluting in cell culture media. 2. Assess Stability: Evaluate the stability of this compound in your cell culture media over the course of the experiment. |
| Observed cytotoxicity at effective concentrations | The TFA counterion or the PF15 molecule itself may be toxic to the cells. | 1. Counterion Exchange: Exchange the TFA counterion for hydrochloride (HCl) to see if cytotoxicity is reduced. 2. Lower Concentration with Permeabilization Enhancers: Try using a lower concentration of this compound in combination with a cell permeabilization-enhancing agent. |
Strategies to Enhance Cellular Uptake
The following table outlines several strategies that can be employed to improve the cellular penetration of this compound.
| Strategy | Principle | Considerations |
| Chemical Modification | Altering the physicochemical properties of the molecule to favor membrane translocation. | May require chemical synthesis expertise. Modifications could potentially alter the binding affinity for the target or E3 ligase. |
| Increase Lipophilicity | Enhancing the ability to partition into the lipid bilayer. | Can be achieved by adding non-polar moieties. Excessive lipophilicity can lead to poor solubility and non-specific binding. |
| Reduce Hydrogen Bond Donors | Masking polar groups that hinder passive diffusion across the membrane. | |
| Formulation with Permeation Enhancers | Using agents that transiently increase membrane permeability. | Examples include mild detergents or certain non-toxic solvents. Requires careful optimization to avoid significant cytotoxicity. |
| Use of Delivery Systems | Encapsulating this compound in a carrier to facilitate entry into cells. | Examples include lipid nanoparticles or polymeric nanoparticles. Can improve solubility and protect the PROTAC from degradation. May alter the mechanism of uptake (e.g., endocytosis). |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound-Mediated FLT3 Degradation
-
Cell Culture: Plate your cells of interest (e.g., MV4-11, MOLM-13) at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for FLT3.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for FLT3 and the loading control. Normalize the FLT3 signal to the loading control signal. Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.
Protocol 2: Cellular Permeability Assessment using the Chloroalkane Penetration Assay (CAPA)
This protocol provides a conceptual framework. For detailed steps, refer to specialized literature on the CAPA assay.[11]
-
Synthesize a Chloroalkane-Tagged this compound: A derivative of this compound containing a chloroalkane tag is required.
-
Express HaloTag®-Fusion Proteins: Transfect cells to express a HaloTag® fusion protein that is localized to a specific cellular compartment (e.g., nucleus or cytoplasm).
-
Treatment: Treat the transfected cells with the chloroalkane-tagged this compound.
-
Covalent Labeling: The chloroalkane tag will covalently bind to the HaloTag® protein inside the cells.
-
Lysis and Detection: Lyse the cells and detect the formation of the covalent adduct, for example, by in-gel fluorescence or Western blotting. The amount of adduct formed is proportional to the intracellular concentration of the tagged this compound.
Visualizing Key Concepts
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
- 1. Trifluoroacetic acid [webbook.nist.gov]
- 2. amsbio.com [amsbio.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. carlroth.com [carlroth.com]
Validation & Comparative
Validating the Selective Degradation of FLT3-ITD by PF15 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC), with other alternative agents for the selective degradation of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD), a critical driver mutation in Acute Myeloid Leukemia (AML). The information presented herein is supported by experimental data to aid in the evaluation and validation of this targeted protein degrader.
Introduction to FLT3-ITD and the Role of this compound
The FMS-like tyrosine kinase 3 (FLT3) receptor is a key regulator in the proliferation and differentiation of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent, constitutive activation of the receptor's kinase activity. This aberrant signaling drives the proliferation and survival of leukemia cells, making FLT3-ITD a significant therapeutic target in AML.[1][2]
This compound is a PROTAC designed to specifically induce the degradation of the FLT3-ITD protein. It functions as a heterobifunctional molecule, with one end binding to the FLT3 kinase and the other recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This targeted degradation approach offers a potential advantage over traditional kinase inhibitors, which can be susceptible to resistance mutations.[3]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other FLT3-ITD targeting agents.
| Compound | Type | Target Ligand | E3 Ligase Recruited | DC50 (nM) | Cell Line | Reference |
| This compound | PROTAC | - | CRBN | 76.7 | MV4-11 | [3] |
| CRBN(FLT3)-8 | PROTAC | Gilteritinib | CRBN | <10 | MV4-11 | [4] |
| Compound 35 | PROTAC | - | CRBN | ~10 | MV4-11 | [5] |
| A20 | PROTAC | - | - | Potent | MV4-11 | [6] |
| TL12-186 | PROTAC | Multi-kinase inhibitor | - | - | - | [7] |
Table 1: In Vitro Degradation Efficiency of FLT3-ITD PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein.
| Compound | Type | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | PROTAC | - | - | - | - |
| Gilteritinib | TKI (Type I) | 0.9 | MV4-11 | Proliferation | [4] |
| CRBN(FLT3)-8 | PROTAC | 0.9 | MV4-11 | Proliferation | [4] |
| Quizartinib | TKI (Type II) | - | - | - | - |
| Sorafenib | TKI (Multi-kinase) | 69.3 ng/mL | - | Kinase Inhibition | - |
| Sunitinib | TKI (Multi-kinase) | - | - | - | - |
| 17-AAG | Hsp90 Inhibitor | - | - | - | [7] |
| Bortezomib | Proteasome Inhibitor | - | - | - | [7] |
Table 2: In Vitro Anti-proliferative and Inhibitory Activity. IC50 represents the concentration required to inhibit 50% of cell proliferation or kinase activity.
| Compound | Model | Efficacy | Reference |
| This compound | Mouse Xenograft | Inhibited tumor growth and prolonged survival | [3] |
| A20 | Subcutaneous & Systemic AML Xenograft | Complete tumor regression and prolonged survival | [6] |
| Omacetaxine | Xenograft Mouse Model | Reduced leukemia burden and improved survival | [8] |
| Mebendazole | Xenograft Mouse Model | Reduced leukemia burden and improved survival | [8] |
Table 3: In Vivo Efficacy of FLT3-ITD Degraders and Inhibitors.
Signaling Pathways and Mechanism of Action
FLT3-ITD constitutively activates several downstream signaling pathways crucial for leukemic cell survival and proliferation, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][2][9] this compound-mediated degradation of FLT3-ITD leads to the downregulation of these pathways, as evidenced by reduced phosphorylation of FLT3 and STAT5.[3]
Caption: FLT3-ITD downstream signaling pathways.
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system.
Caption: Mechanism of this compound-mediated degradation.
Experimental Protocols
Western Blot for FLT3-ITD Degradation
This protocol is used to quantify the amount of FLT3-ITD protein in cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells at an appropriate density and treat with varying concentrations of this compound or other compounds for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against total FLT3, phospho-FLT3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify protein levels relative to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed FLT3-ITD positive cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization:
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
1. Cell Implantation:
-
Subcutaneously inject FLT3-ITD positive AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD-SCID).
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound or other compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
3. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
For survival studies, monitor mice until they meet predefined endpoint criteria.
4. Statistical Analysis:
-
Analyze the data using appropriate statistical methods to determine the significance of the treatment effect on tumor growth and survival.
Caption: Experimental workflow for validating this compound.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of novel agents against cellular models of familial platelet disorder with myeloid malignancy (FPD-MM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PF15 TFA versus Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Comparison of Two Targeted Therapies for FLT3-ITD+ AML.
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a historically poor prognosis. The development of targeted therapies against the constitutively active FLT3 kinase has marked a significant advancement in the treatment paradigm for this disease. This guide provides a detailed, objective comparison of two such agents: PF15 TFA, a novel proteolysis-targeting chimera (PROTAC) designed to degrade the FLT3-ITD protein, and quizartinib (B1680412), a potent second-generation FLT3 tyrosine kinase inhibitor (TKI).
Executive Summary
This comparison guide delves into the preclinical and clinical data available for this compound and quizartinib, focusing on their distinct mechanisms of action, efficacy in relevant models, and the experimental protocols supporting these findings. While quizartinib is a well-established FLT3 inhibitor with extensive clinical data, this compound represents a newer therapeutic modality with promising preclinical results. This document aims to provide a clear, data-centric overview to inform research and development decisions in the field of AML therapeutics.
Mechanism of Action
The fundamental difference between this compound and quizartinib lies in their therapeutic modality. Quizartinib acts as an inhibitor, binding to the FLT3 kinase and blocking its signaling activity. In contrast, this compound is a degrader, inducing the selective removal of the FLT3-ITD protein from the cell.
Quizartinib: A Type II FLT3 inhibitor, quizartinib stabilizes the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT.[1]
This compound: As a PROTAC, this compound is a bifunctional molecule that links the FLT3-ITD protein to an E3 ubiquitin ligase (CRBN).[2] This proximity induces the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This event-driven pharmacology aims to eliminate the target protein entirely, offering a potentially more durable response compared to kinase inhibition.[2]
Preclinical Efficacy
Both this compound and quizartinib have demonstrated potent anti-leukemic activity in preclinical models of FLT3-ITD positive AML.
In Vitro Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MV4-11 | Degradation | DC50 | 76.7 nM | [2] |
| MOLM13 | Cell Viability | IC50 | Not explicitly stated | [3] | |
| Quizartinib | MV4-11 | Cell Viability | IC50 | 0.40 nM | [1] |
| MOLM-13 | Cell Viability | IC50 | 0.89 nM | [1] | |
| MOLM-14 | Cell Viability | IC50 | 0.73 nM | [1] |
In Vivo Activity
Direct head-to-head in vivo studies are not yet available. However, individual studies demonstrate the potent anti-tumor efficacy of both compounds in xenograft models of FLT3-ITD+ AML.
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | MV4-11 Xenograft | Not explicitly stated | Significantly inhibited tumor growth and prolonged survival. | [3] |
| Quizartinib | MV4-11 Xenograft | 0.3-10 mg/kg, oral, daily | Dose-dependent tumor growth inhibition. | [1] |
| MOLM-13 Xenograft | 3 mg/kg, daily | 96% tumor growth inhibition. | [4] |
Clinical Efficacy of Quizartinib
Quizartinib has undergone extensive clinical evaluation, demonstrating its efficacy in both newly diagnosed and relapsed/refractory FLT3-ITD positive AML.
QuANTUM-First Trial (Newly Diagnosed AML)
The Phase 3 QuANTUM-First trial evaluated quizartinib in combination with standard induction and consolidation chemotherapy in adults with newly diagnosed FLT3-ITD positive AML.[5][6]
| Endpoint | Quizartinib + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 31.9 months | 15.1 months | 0.776 (0.615-0.979) | 0.0324 |
| Median Relapse-Free Survival (for patients with CR) | 39.3 months | 13.6 months | 0.613 (0.444-0.845) | - |
| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - |
| Complete Remission (CR) Rate | 54.9% | 55.4% | - | - |
QuANTUM-R Trial (Relapsed/Refractory AML)
The Phase 3 QuANTUM-R trial compared quizartinib monotherapy to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD positive AML.[7][8][9]
| Endpoint | Quizartinib | Salvage Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 6.2 months | 4.7 months | 0.76 (0.58-0.98) | 0.0177 |
| Composite Complete Remission (CRc) Rate | 48% | 27% | - | - |
Experimental Protocols
Cell Viability Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of AML cell lines.
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound or quizartinib) for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.[10][11]
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model of AML.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[1]
-
Cell Implantation: Human FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) are injected subcutaneously or intravenously into the mice.[1][4]
-
Tumor Growth and Randomization: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for systemic models), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound is administered orally or via another appropriate route at specified doses and schedules. A vehicle control group is included.
-
Efficacy Assessment: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease burden can be monitored by bioluminescence imaging or flow cytometry of peripheral blood or bone marrow. Survival is a key endpoint in both models.[1][4]
-
Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier) are generated and statistically analyzed to compare treatment groups.
Signaling Pathways
The constitutive activation of FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways that promote cell proliferation and survival. Both this compound and quizartinib aim to abrogate this aberrant signaling, albeit through different mechanisms.
Conclusion and Future Directions
Quizartinib has established itself as an important therapeutic option for patients with FLT3-ITD positive AML, demonstrating a clear survival benefit in large-scale clinical trials. Its mechanism of action as a potent and selective FLT3 inhibitor is well-characterized.
This compound, as a PROTAC degrader, represents a novel and exciting approach to targeting FLT3-ITD. The preclinical data suggest that targeted protein degradation can be a highly effective anti-leukemic strategy. The key advantage of this approach may be the potential to overcome resistance mechanisms associated with kinase inhibitors and to provide a more sustained therapeutic effect.
Further research is warranted to directly compare the efficacy and safety of this compound and quizartinib in head-to-head preclinical studies. The long-term efficacy, potential for resistance development, and the safety profile of FLT3-ITD degraders in clinical settings will be critical areas of investigation as this new class of therapeutics progresses. For drug development professionals, the exploration of PROTACs alongside traditional inhibitors offers a dual-pronged strategy to combat the challenges of FLT3-ITD positive AML.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Clinical Outcomes in Patients with FLT3-ITD-Mutated Relapsed/Refractory Acute Myelogenous Leukemia Undergoing Hematopoietic Stem Cell Transplantation after Quizartinib or Salvage Chemotherapy in the QuANTUM-R Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. daiichisankyo.com [daiichisankyo.com]
- 6. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EHA 2018 | Quizartinib prolonged survival in patients with FLT3-ITD RR AML – data from the phase III QuANTUM-R study [aml-hub.com]
- 8. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo’s Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 9. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative analysis of PF15 TFA and gilteritinib
A direct comparative analysis between gilteritinib (B612023) and a compound designated as "PF15 TFA" or "PF-07771521" is not possible at this time due to the lack of publicly available information on the latter. Extensive searches for "this compound" and "PF-07771521" in scientific literature, clinical trial registries, and pharmaceutical company pipelines did not yield any specific information regarding its chemical structure, mechanism of action, or any associated experimental data. The "PF" prefix often denotes compounds under development by Pfizer, but no such compound is listed in their publicly accessible pipeline documents. The "TFA" suffix likely refers to a trifluoroacetic acid salt form of the compound, a common practice in pharmaceutical development, but does not aid in identifying the active molecule itself.
Therefore, this guide will provide a comprehensive overview of gilteritinib, a well-characterized and approved therapeutic agent, to serve as a reference for researchers, scientists, and drug development professionals.
Gilteritinib: A Potent FLT3 Inhibitor
Gilteritinib, marketed as Xospata®, is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2]
Mechanism of Action
Gilteritinib is a potent, selective, and orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the FLT3 receptor tyrosine kinase.[3] Mutations in the FLT3 gene, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in AML and lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival.[1][4] Gilteritinib effectively inhibits both FLT3-ITD and FLT3-TKD mutations.[1][5]
Beyond FLT3, gilteritinib also demonstrates inhibitory activity against other tyrosine kinases, including AXL, anaplastic lymphoma kinase (ALK), and c-kit.[1][4][5] The inhibition of AXL may contribute to its anti-leukemic effects, as AXL is implicated in resistance to FLT3 inhibitors.[5] By blocking these signaling pathways, gilteritinib induces apoptosis in cancer cells.[1][2]
Signaling Pathway
The binding of gilteritinib to the ATP-binding pocket of the FLT3 receptor prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell growth and survival.
Caption: Gilteritinib inhibits the FLT3 signaling pathway.
Quantitative Data
The following table summarizes key quantitative data for gilteritinib based on preclinical and clinical studies.
| Parameter | Gilteritinib |
| Target Kinases | FLT3, AXL, ALK, c-kit[1][4][5] |
| IC₅₀ (FLT3-ITD) | ~1 nM[6] |
| IC₅₀ (FLT3-TKD) | Potent activity against various TKD mutations |
| IC₅₀ (AXL) | 0.73 nM[3] |
| IC₅₀ (c-Kit) | ~100 nM[6] |
| Bioavailability | Oral[5] |
| Metabolism | Primarily via CYP3A4[5] |
| Elimination Half-life | 113 hours |
| Median Overall Survival (ADMIRAL trial) | 9.3 months (vs. 5.6 months with salvage chemotherapy)[4] |
| Composite Complete Remission Rate (ADMIRAL trial) | 50.0% (vs. 20.3% with salvage chemotherapy) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used in the evaluation of kinase inhibitors like gilteritinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Methodology:
-
Recombinant kinase enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound (e.g., gilteritinib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or ELISA.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Leukemic cell lines expressing the target kinase (e.g., FLT3-ITD positive MV4-11 cells) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.
Western Blot Analysis for Phosphoprotein Levels
Objective: To evaluate the inhibition of target phosphorylation in cells.
Methodology:
-
Cells are treated with the test compound for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-FLT3) and the total protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. The ratio of phosphorylated to total protein is quantified.
Caption: A typical preclinical evaluation workflow for a kinase inhibitor.
Conclusion
Gilteritinib is a highly effective and selective inhibitor of FLT3, demonstrating significant clinical benefit for patients with relapsed or refractory FLT3-mutated AML. Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust clinical data have established it as a standard of care in this patient population. While a direct comparison with "this compound" or "PF-07771521" is not feasible due to the absence of data, the comprehensive information provided on gilteritinib serves as a valuable benchmark for the evaluation of novel therapeutic agents in this field. Future research and publication of data on emerging compounds will be necessary to draw direct comparisons and further advance the treatment landscape for AML.
References
A Comparative Analysis of PF15 TFA's Anti-Proliferative Effects Against Alternative FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-proliferative effects of PF15 TFA, a novel Proteolysis Targeting Chimera (PROTAC), against established FMS-like tyrosine kinase 3 (FLT3) inhibitors. This objective comparison is supported by available experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to this compound and its Mechanism of Action
This compound is a PROTAC that selectively targets the FLT3 kinase for degradation. It achieves this by simultaneously binding to FLT3 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FLT3. This mechanism is distinct from traditional small molecule inhibitors that merely block the kinase activity of FLT3. The degradation of FLT3-ITD by this compound has been shown to down-regulate the phosphorylation of both FLT3 and its downstream effector, STAT5, which is critical for cell proliferation and survival in certain leukemias.
Quantitative Comparison of Anti-Proliferative and Degradation Activities
The following table summarizes the available quantitative data for this compound and alternative FLT3 inhibitors in relevant acute myeloid leukemia (AML) cell lines, which are known to harbor the FLT3-ITD mutation. It is important to note that while anti-proliferative IC50 values are available for the alternative inhibitors, currently, only the half-maximal degradation concentration (DC50) is publicly available for this compound. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein.
| Compound | Mechanism of Action | Target(s) | Cell Line | IC50 (nM) - Anti-Proliferation | DC50 (nM) - Degradation |
| This compound | PROTAC-mediated Degradation | FLT3, CRBN | FLT3-ITD positive cells | Data not publicly available | 76.7[1] |
| Gilteritinib | Kinase Inhibition | FLT3, AXL | MV4-11 | 0.92 - 3.3[2][3] | Not Applicable |
| MOLM-13 | 2.9 - 19.0[2][3] | Not Applicable | |||
| Quizartinib | Kinase Inhibition | FLT3 | MV4-11 | 0.40 - 0.56[4][5] | Not Applicable |
| MOLM-13 | 0.89[5] | Not Applicable | |||
| Midostaurin | Kinase Inhibition | FLT3, KIT, PDGFR, VEGFR2, PKC | MV4-11 | 15.09[6] | Not Applicable |
| MOLM-13 | 29.41 - ~200[6] | Not Applicable |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FLT3-Targeting PROTACs for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) is rapidly evolving, with Fms-like tyrosine kinase 3 (FLT3) emerging as a critical therapeutic target. Mutations in FLT3 are present in approximately 30% of AML cases and are associated with a poor prognosis. While small-molecule FLT3 inhibitors have shown clinical efficacy, challenges such as acquired resistance remain. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a head-to-head comparison of different FLT3-targeting PROTACs, presenting available experimental data to aid in the evaluation of these next-generation therapeutics.
Overview of FLT3 Signaling and PROTAC Mechanism of Action
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the proliferation and survival of hematopoietic cells. Key pathways activated by FLT3 include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways. In AML, activating mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling, driving leukemogenesis.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple FLT3 molecules.
In Vitro Performance of FLT3-Targeting PROTACs
The in vitro efficacy of FLT3-targeting PROTACs is primarily assessed by their ability to induce degradation of the FLT3 protein and inhibit the proliferation of AML cell lines harboring FLT3 mutations, such as MV4-11, MOLM-13, and MOLM-14. Key performance metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| A20 | Gilteritinib | CRBN | MV4-11 | 7.4[1] | >90[2] | 39.9[1] |
| MOLM-13 | 20.1[1] | >90[2] | 169.9[2] | |||
| Z29 | Gilteritinib | VHL | MV4-11 | Not Reported | Not Reported | Not Reported |
| MOLM-13 | Not Reported | Not Reported | Not Reported | |||
| LWY-713 | Gilteritinib | CRBN | MV4-11 | 0.614[3] | 94.8[3] | 1.50[3] |
| CRBN(FLT3)-8 | Gilteritinib | CRBN | MV4-11 | Not Reported | High | 0.9[4] |
| MOLM-14 | Not Reported | High | 2.8[4] | |||
| Dovitinib-based PROTAC (Compound 3) | Dovitinib | CRBN | MV4-11 | Not Reported | Substantial | More potent than Dovitinib[5] |
| Quizartinib-based PROTAC (Molecule 1) | Quizartinib | VHL | MV4-11 | Not Reported | Effective | Exhibited anti-tumor activity[6] |
| MOLM-14 | Not Reported | Effective | Exhibited anti-tumor activity[6] |
In Vivo Efficacy of FLT3-Targeting PROTACs
The anti-leukemic activity of FLT3-targeting PROTACs has been evaluated in preclinical xenograft models of AML. These studies provide crucial insights into the in vivo potency, tolerability, and pharmacokinetic/pharmacodynamic properties of these degraders.
| PROTAC | Animal Model | Dosing | Key Findings |
| A20 | MV4-11 subcutaneous xenograft | 5 and 10 mg/kg, oral administration | Complete tumor regression.[7][8] |
| Systemic AML xenograft | Not specified | Complete elimination of human leukemic cells and significantly extended survival.[7][8] | |
| Z29 | Subcutaneous xenograft | 30 mg/kg | Significantly inhibited tumor growth.[9] |
| Patient-Derived Xenograft (PDX) | Not specified | In combination with Venetoclax, showed better anti-tumor effects and lower toxicity compared to monotherapy.[9][10] | |
| LWY-713 | MV4-11 xenograft | 6 mg/kg, intraperitoneal | Significant reduction in tumor volumes without changes in body weight.[3][11] |
| Dovitinib-based PROTACs | Not specified | Not specified | Enhanced antiproliferative effects in vivo compared to dovitinib.[12] |
Experimental Protocols
Cell Viability Assay
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of the PROTAC compounds or vehicle control (e.g., DMSO) for 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Western Blot for FLT3 Degradation
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of PROTACs for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The level of FLT3 is normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Housing: Immunocompromised mice (e.g., NOD-SCID or NSG) are used and housed under specific pathogen-free conditions.
-
Cell Implantation: AML cells (e.g., 5 x 10^6 MV4-11 cells) are subcutaneously injected into the flank of the mice. For systemic models, cells are injected intravenously.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width^2).
-
PROTAC Administration: Once tumors reach a certain volume (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. PROTACs are administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed. In systemic models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood, and survival is a key endpoint.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess toxicity.
Conclusion
FLT3-targeting PROTACs represent a promising therapeutic strategy for AML by inducing the degradation of the oncoprotein. The presented data highlights the potent in vitro and in vivo activity of several lead compounds, such as A20 and LWY-713. These molecules demonstrate efficient degradation of FLT3 at nanomolar concentrations, leading to potent inhibition of AML cell proliferation and significant anti-tumor efficacy in preclinical models, including instances of complete tumor regression.[7][8] The choice of the warhead (e.g., gilteritinib, quizartinib, dovitinib) and the E3 ligase ligand (e.g., CRBN, VHL) significantly influences the degradation efficiency and biological activity of the resulting PROTAC. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison and for advancing the most promising candidates into clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare novel FLT3-targeting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FLT3 (Tyr591) (54H1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. MV4-11 Cells [cytion.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
Confirming the On-Target Effects of PF-15 TFA Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRISPR-Cas9-based target validation for the PROTAC (Proteolysis Targeting Chimera) PF-15 TFA with alternative methods. PF-15 TFA is designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3), a key protein in the development of Acute Myeloid Leukemia (AML), particularly in cases with internal tandem duplication (FLT3-ITD) mutations. This guide will provide supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their on-target validation studies.
Executive Summary
Confirming that a therapeutic agent engages its intended target is a cornerstone of drug development. For a PROTAC like PF-15 TFA, which mediates protein degradation, it is crucial to demonstrate that its cytotoxic effects are a direct result of the degradation of its target, FLT3. CRISPR-Cas9 technology offers a powerful and definitive method for such validation by enabling the complete knockout of the target gene, thereby phenocopying the effect of a highly effective targeted degrader. This guide compares the CRISPR-Cas9 approach with other widely used techniques: RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA), providing a comprehensive overview of their principles, advantages, and limitations.
Comparison of On-Target Validation Methodologies
The following table summarizes the key characteristics of CRISPR-Cas9, RNAi, and CETSA for validating the on-target effects of PF-15 TFA.
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Permanent disruption of the FLT3 gene at the DNA level. | Transient silencing of FLT3 mRNA, preventing protein translation. | Measures target engagement by detecting changes in the thermal stability of the FLT3 protein upon PF-15 TFA binding. |
| Effect | Complete and permanent loss of FLT3 protein expression. | Partial and transient knockdown of FLT3 protein. | Direct evidence of PF-15 TFA binding to FLT3 in a cellular context. |
| Specificity | High, with potential for off-target gene editing that can be minimized with careful guide RNA design. | Prone to off-target effects due to partial sequence complementarity. | High for direct binding but does not directly measure downstream functional consequences. |
| Use Case for PF-15 TFA Validation | Provides a "gold standard" genetic benchmark for the phenotypic consequences of complete FLT3 loss, which can be compared to the effects of PF-15 TFA treatment. | Offers a transient and dose-dependent knockdown of FLT3, which can mimic the pharmacological effect of a degrader. | Confirms direct physical interaction between PF-15 TFA and FLT3 inside the cell, a prerequisite for its degradation activity. |
Quantitative Data Presentation
The following tables present representative quantitative data from studies on FLT3 inhibitors and degraders in FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11. This data illustrates the expected outcomes from each validation method.
Table 1: Comparison of FLT3 Protein Levels
| Method | Cell Line | Target | % of FLT3 Protein Remaining (vs. Control) | Reference |
| CRISPR-Cas9 Knockout | MOLM-13 | FLT3 | ~0-5% | [1] |
| RNAi (siRNA) | MOLM-13 | FLT3 | ~20-40% | [2] |
| PF-15 TFA Treatment (PROTAC) | MV4-11 | FLT3 | ~10-20% (at effective concentration) | [3] |
Table 2: Comparison of Downstream Signaling (p-STAT5 Levels)
| Method | Cell Line | Target | % of p-STAT5 Levels (vs. Control) | Reference |
| CRISPR-Cas9 Knockout | MOLM-13 | FLT3 | ~5-15% | [4] |
| RNAi (siRNA) | MV4-11 | FLT3 | ~30-50% | [5][6] |
| PF-15 TFA Treatment (PROTAC) | MV4-11 | FLT3 | ~15-25% (at effective concentration) | [7] |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for FLT3 Target Engagement
| Compound | Target | Thermal Shift (ΔTm in °C) | Reference |
| FLT3 Inhibitor (Quizartinib) | FLT3 | +4 to +6 | [8][9] |
| PF-15 TFA (PROTAC) | FLT3 | Expected to show a positive thermal shift, confirming direct binding. | [10][11][12] |
Signaling Pathway and Experimental Workflows
To understand the on-target effects of PF-15 TFA, it is essential to visualize the relevant signaling pathway and the experimental workflows for its validation.
References
- 1. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolymers as the Basis of Non-Viral Delivery of Therapeutic siRNA Nanoparticles in a Leukemia (MOLM-13) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Safety Profile of PF15 TFA in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of PF15 TFA, a novel proteolysis-targeting chimera (PROTAC), against traditional chemotherapy and approved small molecule FLT3 inhibitors for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). As a targeted degradation agent, this compound represents a promising therapeutic strategy, and understanding its safety in relation to established treatments is paramount for its clinical development and potential application.
Executive Summary
Traditional chemotherapy for AML, typically a combination of cytarabine (B982) and an anthracycline (7+3 regimen), is associated with significant toxicity, including severe myelosuppression and a high risk of life-threatening infections. While the advent of targeted FLT3 inhibitors has improved outcomes for patients with FLT3-mutated AML, these agents are not without their own set of adverse effects, such as myelosuppression, gastrointestinal issues, and potential for cardiac toxicity.
This compound, a PROTAC designed to specifically degrade FLT3 kinase, offers a potentially more favorable safety profile. By harnessing the cell's own ubiquitin-proteasome system to eliminate the oncogenic protein, PROTACs may achieve greater target selectivity and reduce off-target effects compared to small molecule inhibitors. While specific preclinical and clinical safety data for this compound are not yet publicly available, early research on other FLT3-targeting PROTACs suggests a potential for reduced toxicities, such as lower platelet and liver toxicity, when compared to conventional inhibitors. This guide will synthesize the available safety data for current AML therapies and provide a framework for evaluating the potential safety advantages of PF1TFA.
Comparative Safety Profiles: this compound vs. Traditional Chemotherapy and FLT3 Inhibitors
The following table summarizes the reported grade 3 or higher adverse events for traditional chemotherapy and approved FLT3 inhibitors. It is important to note that direct cross-trial comparisons can be challenging due to differences in study populations, treatment regimens, and adverse event reporting methodologies.
| Adverse Event | Traditional Chemotherapy (7+3 Regimen) | Midostaurin (with Chemotherapy) | Gilteritinib (Monotherapy) | Quizartinib (Monotherapy) | This compound |
| Febrile Neutropenia | ~43%[1] | 83.4%[2] | 43%[1] | High Incidence | Data Not Available |
| Neutropenia | High Incidence | 18%[1] | 8.2%[2] | 34%[3] | Data Not Available |
| Thrombocytopenia | High Incidence | High Incidence | 12.8%[2] | High Incidence | Data Not Available |
| Anemia | High Incidence | 92.7% (Grade 3-5) | 24.4%[2] | High Incidence | Data Not Available |
| Sepsis/Infection | 22% (Sepsis)[1] | High Incidence | 14% (Sepsis), 12% (Pneumonia)[2] | 19% (Sepsis), 12% (Pneumonia)[4] | Data Not Available |
| Gastrointestinal Toxicity | High Incidence | 61.6% (Mucositis), 60.7% (Vomiting)[2] | Diarrhea (Grade 3: <5%) | Nausea, Vomiting, Diarrhea | Data Not Available |
| Hepatotoxicity (ALT/AST Elevation) | Infrequent | Infrequent | 10-13%[2] | Liver function abnormalities | Data Not Available |
| QTc Prolongation | Not a primary toxicity | Yes | 4.9% (any grade)[2] | 9% (Grade 3)[4] | Data Not Available |
Note on this compound: As a developmental compound, comprehensive safety data for this compound is not yet available in the public domain. The safety profile is anticipated to be influenced by its high selectivity for FLT3 and the CRBN E3 ligase. Preclinical studies on other FLT3-targeting PROTACs, such as Z29, have indicated a potential for a better safety profile, with observations of lower platelet and hepatic toxicity compared to the small molecule inhibitor gilteritinib.[4]
Mechanisms of Action and Potential for Improved Safety
The distinct mechanisms of action of these therapeutic modalities underpin their differing safety profiles.
Traditional Chemotherapy
Traditional cytotoxic agents like cytarabine and daunorubicin (B1662515) target rapidly dividing cells, leading to the death of both cancerous and healthy cells. This lack of specificity is the primary driver of their severe side effects, including profound myelosuppression and damage to the gastrointestinal tract lining.
FLT3 Inhibitors
Small molecule FLT3 inhibitors, while targeted, can have off-target effects due to their interaction with other kinases. This can contribute to toxicities such as gastrointestinal side effects and myelosuppression.
This compound (PROTAC)
This compound functions by inducing the selective degradation of the FLT3 protein. This event-driven pharmacology, as opposed to occupancy-driven inhibition, may allow for more sustained target suppression at lower drug concentrations, potentially reducing on-target and off-target toxicities. The high selectivity of the warhead for FLT3 and the specific recruitment of the CRBN E3 ligase are key determinants of its safety profile.
Caption: Mechanisms of action for different AML therapies.
Experimental Protocols for Safety and Toxicity Assessment
The evaluation of the safety profile of a novel therapeutic agent like this compound involves a series of standardized in vitro and in vivo studies.
In Vitro Toxicity Assays
-
Cell Viability Assays:
-
Methodology: Human cell lines, including hematopoietic stem and progenitor cells, are treated with increasing concentrations of the test compound. Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Purpose: To determine the cytotoxic potential of the compound on both cancerous and healthy cells and to establish a therapeutic window.
-
-
hERG Channel Assay:
-
Methodology: Patch-clamp electrophysiology is used to measure the effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel.
-
Purpose: To assess the risk of drug-induced QT prolongation and potential cardiotoxicity.
-
-
Off-Target Kinase Profiling:
-
Methodology: The compound is screened against a panel of kinases to identify potential off-target interactions.
-
Purpose: To predict potential off-target toxicities.
-
In Vivo Toxicology Studies
-
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies:
-
Methodology: Rodent models (e.g., mice, rats) are administered escalating doses of the compound to determine the highest dose that does not cause unacceptable toxicity.
-
Purpose: To establish a safe dose range for further preclinical and clinical studies.
-
-
Repeat-Dose Toxicity Studies:
-
Methodology: Animals are administered the compound daily for an extended period (e.g., 28 days) to evaluate the cumulative toxic effects. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs are assessed.
-
Purpose: To identify target organs of toxicity and to assess the reversibility of any adverse effects.
-
-
Safety Pharmacology Studies:
-
Methodology: Studies designed to assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Purpose: To identify potential life-threatening toxicities.
-
Caption: Preclinical safety evaluation workflow.
Conclusion
References
Safety Operating Guide
Safe Disposal of PF15 TFA: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of PF15 as a trifluoroacetate (B77799) (TFA) salt, focusing on operational and safety protocols for researchers, scientists, and drug development professionals.
While PF15 itself may not be classified as a hazardous substance, it is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong, corrosive acid that requires careful handling and disposal as hazardous waste.[1][2][3] Therefore, waste containing PF15 TFA must be treated with the same precautions as TFA waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[1]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][4]
-
The container must be made of a material compatible with corrosive acids; do not use metal containers.[1][5] It should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1]
-
-
Waste Segregation:
-
Spill Management:
-
In the event of a minor spill (less than 500 mL), absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbent material and place it in the designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable cleaning agent and ensure proper ventilation.[2]
-
For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency services.[1]
-
-
Final Disposal:
-
Do not pour this compound waste down the drain. [1] This can cause environmental damage and is against regulations in most jurisdictions.
-
Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.[6]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. The primary guideline is that it should be treated as hazardous waste due to the trifluoroacetic acid component.
| Parameter | Value/Instruction | Source |
| Waste Classification | Hazardous Waste | [1][2][4] |
| Drain Disposal | Prohibited | [1] |
| Incompatible Materials | Bases, Oxidizers, Reducers | [1][4][5] |
| Spill Cleanup (Minor) | Use inert absorbent material | [2] |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols for this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling PF15 TFA
Essential Safety and Handling Guide for PF15 TFA
This guide provides critical safety and logistical information for the handling and disposal of this compound (PF-06463922 Trifluoroacetate (B77799) Salt). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification
This compound is a salt form of PF-06463922, a potent and selective ALK and ROS1 inhibitor.[1][2][3] While the toxicological properties of PF-06463922 have not been thoroughly investigated, it may be irritating to the mucous membranes and upper respiratory tract.[4] It may also be harmful through inhalation, ingestion, or skin absorption and can cause eye, skin, or respiratory system irritation.[4]
The trifluoroacetate (TFA) salt component introduces hazards associated with trifluoroacetic acid, which is corrosive and can cause severe skin burns and eye damage.[5][6][7] It is also harmful if inhaled and poses a danger to aquatic life with long-lasting effects.[5][6][7] Therefore, handling this compound requires stringent safety measures that account for the properties of both the parent compound and the TFA salt.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must comply with EN 166.[8] A face shield should be used when there is a significant risk of splashes. |
| Hands | Chemical-Resistant Gloves | Impervious gloves are required. Nitrile gloves of sufficient thickness are a common choice. Always check for breakthrough times for TFA. |
| Body | Protective Clothing | An impervious lab coat or a chemical-resistant suit is necessary to prevent skin contact.[9] |
| Respiratory | Suitable Respirator | Use a NIOSH-approved respirator or equivalent.[4] In well-ventilated areas, a filtering facepiece may be sufficient for handling small quantities. For larger quantities or in case of aerosol generation, a higher level of respiratory protection is needed. |
| Feet | Closed-toe Shoes | Chemical-resistant boots or shoe covers should be worn in areas where spills may occur. |
Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that a safety shower and an eyewash station are readily accessible.[4][9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.
-
General Handling: Keep the container tightly closed when not in use.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Avoid prolonged or repeated exposure.[4]
-
Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[4] Clean all equipment and the work area meticulously.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] Get medical attention if symptoms occur.[4] |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[4] Do NOT induce vomiting unless directed by medical personnel.[4] Never give anything by mouth to an unconscious person.[4] Get medical attention.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated disposable labware (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Aqueous Waste Neutralization:
-
Due to the TFA content, aqueous waste will be acidic. Before disposal, it may need to be neutralized. This should be done by trained personnel following established laboratory procedures.
-
The product is an acid. Before discharge into sewage plants, the product normally needs to be neutralized.[5]
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Keep the product away from drains, water courses, or the soil.[9]
-
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment and the subsequent disposal workflow for this compound.
Caption: PPE Selection and Disposal Workflow for this compound.
References
- 1. PF 06463922 | CAS 1454846-35-5 | PF06463922 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
